DprE1-IN-6

Catalog No.
S12870714
CAS No.
M.F
C22H24N6O
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DprE1-IN-6

Product Name

DprE1-IN-6

IUPAC Name

N-ethyl-2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)purin-6-amine

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H24N6O/c1-2-23-20-19-21(26-22(25-20)27-9-11-29-12-10-27)24-15-28(19)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,25,26)

InChI Key

WPINVMNTXVOWAN-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCNC1=NC(=NC2=C1N(C=N2)CC3=CC4=CC=CC=C4C=C3)N5CCOCC5

discovery and synthesis pathway of DprE1-IN-6

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

  • Check Patent Literature: The synthesis and characterization of novel compounds are often first disclosed in patent applications. Searching platforms like Google Patents, USPTO, or WIPO using "DprE1-IN-6" or its potential chemical name is highly recommended.
  • Search by Chemical Structure: If you have the structure or a suspected CAS Registry Number, using a structure-based search on platforms like SciFinder or Reaxys can be the most direct method to find relevant publications or patents.
  • Contact Suppliers Directly: Since "this compound" is a named inhibitor often supplied for research, companies that sell it (such as MedChemExpress, Selleckchem, etc.) may provide technical data sheets or even synthetic procedures upon request.
  • Consult Related Scientific Literature: The search results confirm that DprE1 is a well-validated target, and research is very active [1]. The synthesis for similar inhibitors often involves complex heterocyclic chemistry, such as the construction of benzothiazole cores and subsequent derivatization [2] [3]. The methodologies below, while not specific to this compound, are representative of the approaches in the field.

Representative Experimental Protocols for DprE1 Inhibitors

The tables below summarize general experimental approaches for discovering and evaluating DprE1 inhibitors, based on the literature surveyed.

Table 1: Common In Silico Discovery Protocols for DprE1 Inhibitors

Protocol Step Description Key Software/Tools (with examples)
Target Preparation Protein structure (e.g., PDB: 4KW5) is prepared by adding hydrogen atoms, assigning bond orders, and optimizing side-chain orientations. Schrodinger Suite (Protein Preparation Wizard) [4] [5]
Ligand Preparation Compound libraries are energy-minimized, and possible ionization states are generated at a specified pH. Schrodinger Suite (LigPrep) [4]
Molecular Docking Prepared ligands are docked into the active site of DprE1 to predict binding poses and affinity. Glide [4] [5], CDOCKER [6]
Molecular Dynamics (MD) Simulations The stability of the protein-ligand complex is assessed over time in a simulated biological environment. Desmond [4], AMBER [5]
Binding Free Energy Calculation The MM-GBSA method is used to calculate the free energy of binding from MD trajectories. Prime/MM-GBSA [4] [5]

Table 2: Common In Vitro Biological Evaluation Protocols

Assay Type Description Key Parameters Measured
Antimycobacterial Activity Determines the minimum concentration of compound required to inhibit the growth of M. tuberculosis (e.g., H37Rv strain). Minimum Inhibitory Concentration (MIC) [2] [6]
Enzyme Inhibition Assay Measures the direct inhibition of the DprE1 enzyme activity in a biochemical setting. Half Maximal Inhibitory Concentration (IC50) [6]
Cytotoxicity Assay Evaluates the compound's toxicity against mammalian cell lines (e.g., NIH-3T3, HEK293). Cytotoxic Concentration (CC50) / Selectivity Index (SI) [6] [5]

Diagram of a Generalized DprE1 Inhibitor Discovery Workflow

The following diagram illustrates a typical integrated workflow for discovering DprE1 inhibitors, combining computational and experimental methods as described in the literature.

start Start: Identify Target (DprE1 Enzyme) vs Virtual Screening start->vs sd Hit Optimization (Structure-Based Design) vs->sd synth Chemical Synthesis sd->synth bioassay Biological Evaluation (MIC, IC50, Cytotoxicity) synth->bioassay md Molecular Dynamics & Binding Mode Analysis bioassay->md Feedback for Optimization candidate Lead Candidate Identified bioassay->candidate If Potent and Safe md->sd Refine Design

Typical workflow for discovering DprE1 inhibitors, combining computational and experimental methods.

Diagram of DprE1 Enzyme Catalytic Mechanism

Understanding the enzyme's mechanism is crucial for inhibitor design. DprE1 catalyzes a key step in the biosynthesis of the mycobacterial cell wall.

DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX Intermediate (Decaprenylphosphoryl-2′-keto-ribose) DPR->DPX Oxidation DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DPX->DPA Reduction DprE1 DprE1 Enzyme (FAD Cofactor) DprE1->DPR FAD → FADH2 DprE2 DprE2 Enzyme (NADH Cofactor) DprE2->DPX NADH → NAD+

DprE1 catalytic mechanism: two-step epimerization via DPX intermediate for cell wall synthesis.

References

DprE1-IN-6 mechanism of action as a DprE1 inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The Target: DprE1 Enzyme and its Crucial Role

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a bacterial enzyme that is essential for the biosynthesis of the mycobacterial cell wall in Mycobacterium tuberculosis (Mtb) [1] [2]. It works in conjunction with its partner enzyme, DprE2.

  • Function: DprE1 catalyzes the first step in a two-step epimerization process: the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to form an intermediate, decaprenylphosphoryl-2-keto-β-D-ribose (DPX) [3] [4].
  • Cofactor: This reaction uses a Flavin Adenine Dinucleotide (FAD) cofactor, which is reduced to FADH₂ during the process [2] [4].
  • Final Product: DprE2 then reduces DPX to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole sugar donor for the synthesis of arabinan, a critical component of the cell wall polymers arabinogalactan and lipoarabinomannan [3] [5]. Without DPA, the cell wall cannot be properly assembled.

The following diagram illustrates this key pathway that DprE1 inhibitors disrupt:

G DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenylphosphoryl-2-keto-β-D-ribose) DPR->DPX Oxidation by DprE1 DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DPX->DPA Reduction by DprE2 CellWall Intact Cell Wall (Arabinogalactan & Lipoarabinomannan) DPA->CellWall FAD FAD FADH2 FADH₂ FAD->FADH2 Consumed CellLysis Bacterial Cell Lysis Inhibitor DprE1 Inhibitor (e.g., DprE1-IN-6) Inhibitor->DPX Blocks Conversion

The arabinan biosynthesis pathway is critical for Mtb cell wall integrity. DprE1 inhibitors block the conversion of DPR to DPX, preventing the formation of DPA and leading to cell lysis [3].

General Mechanism of DprE1 Inhibition

DprE1 is a validated drug target, and its inhibitors are generally classified into two types based on their mode of action. While the exact nature of this compound is not specified in the search results, it would be expected to operate through one of these established mechanisms [2] [4]:

  • Covalent Inhibitors: These compounds (e.g., BTZ043) often contain a nitro group. They are reduced within the bacterial cell to a reactive nitroso derivative, which forms a stable, covalent adduct with a key cysteine residue (Cys387) in the DprE1 active site. This irreversibly inactivates the enzyme [2].
  • Non-covalent Inhibitors: These compounds (e.g., TBA-7371) act as competitive inhibitors, binding reversibly to the active site of DprE1 without forming a permanent covalent bond. They sterically block the substrate (DPR) from binding [2] [4].

The crystal structure of DprE1 in complex with inhibitors (e.g., PDB ID 4P8L) provides atomic-level details of these interactions, showing how inhibitors nestle in the active site, often near the FAD cofactor [6].

Key Experimental Methods for Characterization

To establish a compound's mechanism as a DprE1 inhibitor, researchers employ a range of biochemical, genetic, and computational assays. The table below summarizes the core methodologies.

Method Category Key Assays/Protocols Purpose & Measured Outcome
Biochemical Assays Enzyme Inhibition Assay [4] Measures the compound's ability to directly inhibit purified DprE1 enzyme activity. Outcome: IC₅₀ (half-maximal inhibitory concentration).
Cellular Assays Whole-Cell Screening (MIC) [6] [2] Determines the lowest concentration of the compound that inhibits visible growth of Mtb in culture. Outcome: MIC (Minimum Inhibitory Concentration).
Genetic Validation Mutant Selection & Sequencing [6] Isolates spontaneous resistant mutant bacteria and sequences their genomes to identify mutations in the dprE1 gene, confirming the compound's target.
Structural Analysis X-ray Crystallography [6] Determines the high-resolution 3D structure of DprE1 in complex with the inhibitor to visualize binding interactions.
In Silico Studies Molecular Docking & Dynamics [4] Computationally predicts the binding pose, affinity, and stability of the inhibitor within the DprE1 active site.

Interpreting Key Quantitative Data

When evaluating data for a compound like this compound, understanding the following metrics is crucial for assessing its potency [7]:

  • IC₅₀: The concentration of an inhibitor where the enzymatic activity is reduced by half. A lower IC₅₀ indicates higher potency against the isolated enzyme target.
  • MIC: The lowest concentration of the compound that prevents visible growth of the bacteria in culture. A lower MIC indicates higher antibacterial activity in a whole-cell system.
  • Kd (Dissociation Constant): Measures the binding affinity between the inhibitor and the DprE1 protein. A lower Kd value indicates tighter binding.

It is important to note that a low IC₅₀ does not always directly translate to a low MIC, as factors like cell permeability and bacterial metabolism can affect the compound's activity in a cellular context [7].

References

role of DprE1 in Mycobacterium tuberculosis cell wall synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Crucial Role of DprE1 in Cell Wall Synthesis

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a key enzyme in the biosynthesis of arabinogalactan, a critical component of the Mycobacterium tuberculosis (Mtb) cell wall [1] [2] [3]. The cell wall's unique structure is vital for the bacterium's survival and virulence.

DprE1 works with its partner enzyme, DprE2, in a two-step epimerization process to produce decaprenylphosphoryl-D-arabinose (DPA) [4] [3]. DPA is the sole sugar donor for the arabinan segments of arabinogalactan and lipoarabinomannan (LAM). Without DPA, the cell wall cannot be properly constructed, leading to loss of structural integrity and bacterial death [4]. The diagram below illustrates this critical pathway.

G DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenylphosphoryl- 2'-keto-ribose) DPR->DPX Oxidation DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DPX->DPA Reduction Arabinan Arabinogalactan & LAM (Cell Wall Components) DPA->Arabinan DprE1 Enzyme: DprE1 DprE1->DPR DprE2 Enzyme: DprE2 DprE2->DPX Inhibitor DprE1 Inhibitor Inhibitor->DprE1 Inhibition

The DprE1-catalyzed epimerization reaction is essential for producing DPA, a key building block of the Mtb cell wall. Inhibiting DprE1 disrupts this pathway.

Clinical Pipeline of DprE1 Inhibitors

The druggability of DprE1 is confirmed by several inhibitors that have progressed to clinical trials. The table below summarizes the key candidates.

Inhibitor Mechanism Type Clinical Phase Key Details
TBA-7371 Non-covalent [4] Phase 2 (Completed) [3] Acts as a competitive inhibitor [4].
PBTZ169 Covalent (Suicide inhibitor) [5] [6] Phase 2a (Trials terminated due to low enrolment) [3] Structural analog of BTZ-043; designed for improved pharmacokinetics [1] [3].
BTZ-043 Covalent (Suicide inhibitor) [5] [7] Phase 2 [3] Pioneering benzothiazinone; covalently binds Cys387 of DprE1 [5] [7].
OPC-167832 Information Not Specified Phase 2 [3] Shows excellent activity in combination with other drugs [3].

Mechanisms of Action and Resistance

DprE1 inhibitors are broadly classified into two categories based on their mode of action:

  • Covalent Inhibitors: This class includes benzothiazinones (BTZs) like BTZ-043 and PBTZ169. They are mechanism-based, suicide inhibitors. The enzyme DprE1 itself activates these nitroaromatic compounds, reducing the nitro group to a nitroso intermediate. This highly reactive intermediate then forms a stable, covalent bond with a critical cysteine residue (Cys387) in the enzyme's active site, leading to its irreversible inactivation [5] [6] [7].
  • Non-covalent Inhibitors: Compounds like TBA-7371 act as reversible, competitive inhibitors. They bind tightly to the DprE1 active site through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) without forming a permanent chemical bond [4].

Resistance to covalent inhibitors primarily arises from mutations in the dprE1 gene that alter the Cys387 residue. Mutations to glycine (C387G), serine (C387S), asparagine (C387N), alanine (C387A), or threonine (C387T) have been shown to confer varying levels of resistance [5]. These mutations prevent the covalent adduct from forming, though they often come at a cost to the enzyme's catalytic efficiency and the bacterium's fitness [5].

Experimental and Computational Protocols

Research into DprE1 inhibitors relies on a combination of biochemical, microbiological, and computational techniques.

  • In vitro Antimycobacterial Activity Assay: The Microplate Alamar Blue Assay (MABA) is a standard method for determining the Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain. Compounds with MICs below a threshold (e.g., 25 µg/mL, and ideally much lower, such as 3.125 µg/mL for a potent compound) are considered promising [1] [8].
  • Computational Workflow for Hit Identification: Integrated in-silico approaches are powerful for discovering new inhibitors. A typical workflow involves [4]:
    • Pharmacophore Modeling & 3D-QSAR: Creating a model based on known active molecules to identify essential structural features for activity.
    • Virtual Screening: Using the model to screen large chemical databases (e.g., ChEMBL) for potential hits.
    • Molecular Docking: Assessing the binding mode and affinity of hits against the DprE1 crystal structure (e.g., PDB: 4KW5, 6HEZ).
    • Binding Free Energy Calculation: Using methods like MM/GBSA to estimate the strength of the protein-ligand interaction.
    • Molecular Dynamics (MD) Simulations: Running simulations (e.g., for 200-300 ns) to evaluate the stability of the protein-ligand complex in a dynamic environment [4] [9].
    • ADMET Prediction: Analyzing the pharmacokinetic and safety profiles of the hits in silico to prioritize candidates with a higher chance of success [1] [4].

References

how do non-covalent DprE1 inhibitors work

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target

DprE1 is a flavoenzyme critical for the biosynthesis of the mycobacterial cell wall. It works with its partner enzyme, DprE2, in a two-step epimerization process [1] [2].

  • Native Function: DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to an intermediate, decaprenylphosphoryl-2-keto-ribose (DPX). This reaction uses the FAD cofactor, which is reduced to FADH₂ in the process [1] [2].
  • Non-covalent Inhibition: These inhibitors bind reversibly to the active site of DprE1 without forming a permanent covalent bond. They typically act as competitive inhibitors, blocking the natural substrate DPR from binding and halting the production of DPX [1] [2]. This is a crucial distinction from covalent inhibitors (like BTZ043), which irreversibly inactivate the enzyme by forming a bond with the Cys387 residue [3] [4] [2].

The following diagram illustrates the native enzymatic pathway and the specific point of inhibition.

G DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenylphosphoryl-2-keto-ribose) DPR->DPX Oxidation DprE1 DprE1 Enzyme (FAD -> FADH₂) DPR->DprE1 DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DPX->DPA Reduction DprE2 DprE2 Enzyme (NADH -> NAD⁺) DPX->DprE2 Inhibitor Non-covalent Inhibitor Inhibitor->DprE1 Binds Reversibly

The DprE1 catalytic cycle and non-covalent inhibition. The inhibitor reversibly binds to DprE1, competitively blocking the oxidation of DPR to DPX.

Representative Non-covalent DprE1 Inhibitors and Their Properties

Numerous chemical scaffolds have been identified as non-covalent DprE1 inhibitors. The table below summarizes key properties of several prominent series, demonstrating their potent antimycobacterial activity [2].

Inhibitor Class Representative Compound Reported IC₅₀ / MIC Key Features / Mechanism Notes
2-Carboxyquinoxalines Ty38c / Compound 36c IC₅₀: 72 nM [5] Noncovalent, noncompetitive inhibition; co-crystal structure with DprE1 solved (PDB: 4P8L) [5].
4-Aminoquinolone Piperidine Amides (AQs) Lead compound from series IC₅₀: < 10 nM; MIC: 60 nM [6] Long residence time on enzyme (~100 min); equipotent against drug-resistant strains [6].
1,4-Azaindoles Dataset of 40 compounds [7] pIC₅₀ used for QSAR model [7] Used in computational studies for pharmacophore generation and 3D-QSAR models to identify novel hits [7].
Pyrazolopyridones Lead compound from series MIC₉₉ (Mtb): 80 nM [1] Identified via whole-cell screening; more potent than early non-covalent leads [1].

Key Experimental Methodologies for Characterization

Researchers use integrated computational and experimental approaches to discover and characterize non-covalent DprE1 inhibitors. A typical workflow is shown below [7].

G Start Ligand/Structure-Based Virtual Screening A Pharmacophore Modeling & 3D-QSAR Start->A B Molecular Docking & Binding Affinity Scoring A->B C Induced Fit Docking (IFD) B->C D Binding Free Energy Calculation (MM-GBSA/MM-PBSA) C->D E Molecular Dynamics (MD) Simulations (e.g., 200 ns) D->E F In vitro Enzymatic Assay & Whole-Cell MIC Determination E->F

A generalized in-silico workflow for identifying and characterizing novel non-covalent DprE1 inhibitors, typically followed by experimental validation [7] [8].

Here are detailed methodologies for key experiments:

  • In-silico Screening and Modeling

    • Pharmacophore Generation: A hypothesis is developed based on known active inhibitors (e.g., a set of 40 azaindoles) to define the spatial arrangement of steric and electronic features essential for binding. This model screens large chemical databases for potential hits [7].
    • Molecular Docking: Potential hits are docked into the DprE1 active site (e.g., PDB: 4KW5, 4P8L) using tools like Glide. This predicts binding poses and scores affinity (e.g., Glide score < -9.0 kcal/mol) [7] [5].
    • Molecular Dynamics (MD) Simulations: Top hits undergo simulations (e.g., 200 ns) in complex with DprE1 to assess complex stability, conformational changes, and key residue interactions over time [7].
  • Biochemical and Whole-Cell Assays

    • Enzyme Inhibition Assay (IC₅₀): Measures compound potency by testing its ability to inhibit recombinant DprE1 enzyme activity. Reaction mixtures containing DprE1, FAD, substrate (DPR), and test compound are incubated; reaction is stopped, and product (DPX) formation is quantified. IC₅₀ is determined from dose-response curves [5] [6].
    • Minimum Inhibitory Concentration (MIC) Determination: Evaluates cellular activity against live Mycobacterium tuberculosis (or surrogate like M. smegmatis) in culture. The lowest compound concentration preventing visible bacterial growth after incubation is reported as MIC [8] [6].
  • Mechanism and Target Validation

    • Resistant Mutant Generation & Sequencing: Spontaneous resistant mutants are selected in vitro. Whole-genome sequencing identifies mutations within the dprE1 gene, confirming it as the primary cellular target [5] [6].
    • Surface Plasmon Resonance (SPR) or Kinetic Studies: Characterizes binding kinetics (association/dissociation rates) to determine residence time, which correlates with sustained target engagement and can be critical for in vivo efficacy [6].

Research Implications and Advantages

Non-covalent inhibitors present distinct advantages in anti-TB drug discovery [1] [2] [6].

  • Reduced Toxicity Risk: Lacking reactive nitroaromatic groups, these inhibitors avoid potential mutagenicity and genotoxicity concerns associated with covalent inhibitors.
  • Favorable Drug-like Properties: Amenable to optimization for improved pharmacokinetic and safety profiles.
  • Activity Against Resistant Strains: Often remain effective against Mtb strains resistant to existing drugs, making them promising candidates for new combination therapies targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.

References

The DprE1 Enzyme: Structure and Function

Author: Smolecule Technical Support Team. Date: February 2026

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a crucial flavoenzyme for synthesizing the mycobacterial cell wall [1]. It catalyzes the oxidation of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-2-ketoribose (DPX), which is then reduced to DPA (decaprenylphosphoryl-D-arabinose) by DprE2 [2] [3]. DPA is the sole donor of D-arabinofuranose, a vital component of the cell wall polymers arabinogalactan and lipoarabinomannan [4]. Inhibiting DprE1 disrupts cell wall biosynthesis, leading to bacterial lysis and death [3].

The crystal structures of M. tuberculosis DprE1 reveal a two-domain topology belonging to the vanillyl-alcohol oxidase family of oxidoreductases [1]:

  • FAD-binding domain: The flavin adenine dinucleotide (FAD) cofactor is deeply buried here.
  • Substrate-binding domain: This is where the inhibitor binds.

The catalytically active residue Cysteine 387 (Cys387) is located in the substrate-binding pocket and is a key residue for many covalent inhibitors [1].

Key Binding Site Residues and Inhibitor Interactions

While the precise binding mode of DprE1-IN-6 is unknown, the table below summarizes key residues in the DprE1 active site and their known roles in binding various inhibitors, based on structural studies.

Residue/Component Role in Inhibition & Binding Interactions
Cys387 Forms a covalent bond with nitroaromatic inhibitors (e.g., BTZ043). Mutation leads to resistance against covalent inhibitors [1].
Tyr314 Often involved in CH-π interactions with inhibitor cores. Mutations (e.g., Y314C/H) cause resistance to non-covalent inhibitors like TCA1 and some azaindoles [1] [5].
FAD Cofactor The isoalloxazine ring of FAD is part of the active site. Many inhibitors form hydrogen bonds with its carbonyl oxygen [6] [5].
Lysine 367 A highly conserved residue that is crucial for the enzyme's epimerization activity [1].
Ser228 Can form hydrogen bonds with the carbonyl group of inhibitor amide side chains [5].
Loop with Leu275 A binding site predicted for the repurposed drug selamectin; residue variations here affect susceptibility [7].

General Experimental Workflow for Characterizing DprE1 Inhibitors

The following diagram outlines the standard, multi-faceted approach used in the literature to discover and characterize novel DprE1 inhibitors. This workflow would be applicable for elucidating the binding details of a compound like this compound.

G Start Start: Identify Potential Inhibitor VS In-silico Screening & Molecular Docking Start->VS Synth Chemical Synthesis VS->Synth EnzAssay In Vitro Enzyme Inhibition Assay Synth->EnzAssay MIC Determination of Minimum Inhibitory Concentration (MIC) EnzAssay->MIC Xray X-ray Crystallography or Mutagenesis Studies MIC->Xray Confirm Confirm Binding Mode & Key Residues Xray->Confirm

Workflow for experimental characterization of DprE1 inhibitors

Detailed Methodologies for Key Experiments
  • In-silico Screening and Molecular Docking

    • Purpose: To predict the binding pose and affinity of a compound within the DprE1 active site before synthesis [2] [8].
    • Protocol: A crystal structure of DprE1 (e.g., PDB ID: 4P8L or 4KW5) is prepared using protein preparation workflows. The ligand structure is optimized, and docking is performed using tools like Glide (Schrödinger). The docking poses are analyzed for key interactions with residues like Tyr314, Cys387, Lys367, and the FAD cofactor [5] [8].
  • In Vitro Enzyme Inhibition Assay

    • Purpose: To measure the direct inhibition of the DprE1 enzyme and determine the IC₅₀ value [9].
    • Protocol: Recombinant DprE1 protein is incubated with the test inhibitor and its natural substrate, DPR. The enzyme's activity is typically monitored by measuring the oxidation of DPR to DPX, which absorbs at a specific wavelength (e.g., 450 nm). The concentration of inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated from dose-response curves [6] [9].
  • Determination of Minimum Inhibitory Concentration (MIC)

    • Purpose: To evaluate the compound's ability to kill whole-cell Mycobacterium tuberculosis [9] [5].
    • Protocol: M. tuberculosis (e.g., H37Rv strain) is cultured in a liquid medium like 7H9 broth. The compound is serially diluted and inoculated with the bacteria. After incubation (typically 7-14 days), the MIC₉₉ is recorded as the lowest concentration that inhibits ≥99% of bacterial growth compared to the untreated control [6] [9].
  • X-ray Crystallography and Mutagenesis

    • Purpose: To provide atomic-level evidence of the binding mode and identify critical binding residues [6].
    • Protocol: DprE1 protein is co-crystallized with the bound inhibitor. X-ray diffraction data is collected, and the structure is solved to visualize the inhibitor's position and its interactions (e.g., hydrogen bonds, hydrophobic contacts) [6]. To validate findings, point mutations (e.g., C387A, Y314H) are introduced into the DprE1 gene in M. tuberculosis. A significant increase in MIC against these mutant strains confirms the residue's importance for the inhibitor's action [1] [5].

How to Proceed with this compound Specific Information

The lack of specific public data on this compound suggests it may be a relatively new or proprietary compound. To obtain the detailed binding site information you need, I suggest you:

  • Check Patent Literature: Search specialized patent databases (like USPTO, WIPO, or Espacenet) using "this compound" as a keyword. Medicinal chemistry patents often contain the most detailed structural and binding data.
  • Consult Chemical Vendor Data: If this compound is available from a biochemical supplier (e.g., MedChemExpress, Selleckchem), their product datasheets or technical notes sometimes include unpublished experimental data like IC₅₀ or a brief description of the mechanism.
  • Direct Literature Inquiry: Consider searching for the authors or research institutions that are most prolific in DprE1 inhibitor development, as they may have unpublished or recently published data on this specific compound.

References

DprE1: A Key Target in Tuberculosis Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

The Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme has emerged as a highly promising and validated target for new anti-tuberculosis (TB) drugs [1] [2]. It is essential for the biosynthesis of the mycobacterial cell wall, and its inhibition leads to bacterial cell lysis and death [3] [2].

  • Biological Function: DprE1 is a flavoprotein that works in concert with its partner enzyme, DprE2 [3] [4]. DprE1 catalyzes the oxidation of decaprenylphosphoryl-D-ribose (DPR) to form an intermediate, decaprenylphosphoryl-2-keto-ribose (DPX) [3]. This intermediate is then reduced by DprE2 to form decaprenylphosphoryl-D-arabinose (DPA) [4].
  • Critical Role of DPA: DPA is the sole sugar donor for the biosynthesis of two crucial cell wall polymers: arabinogalactan and lipoarabinomannan [3] [1]. These components are vital for the integrity and impermeability of the Mycobacterium tuberculosis (Mtb) cell wall. Inhibiting DprE1 disrupts the supply of DPA, halting cell wall construction and killing the bacterium [5].

The pathway below summarizes this critical process and the point of inhibition.

G DPR Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1 Enzyme (FAD-dependent) DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-2-keto-ribose (DPX) DprE2 DprE2 Enzyme (NADH-dependent) DPX->DprE2 Reduction DPA Decaprenylphosphoryl-D-arabinose (DPA) CW Cell Wall Synthesis (Arabinogalactan & Lipoarabinomannan) DPA->CW DprE1->DPX DprE2->DPA Inhibitors DprE1 Inhibitors Inhibitors->DprE1 Blocks Activity

The two-step epimerization process catalyzed by DprE1 and DprE2, highlighting the inhibition of DprE1.

Classes and Mechanisms of DprE1 Inhibitors

Researchers have discovered diverse chemical scaffolds that inhibit DprE1, primarily falling into two categories based on their mechanism of action [3].

Inhibitor Class Mechanism of Action Representative Compounds
Covalent Inhibitors Form an irreversible, covalent bond with the cysteine residue (Cys387) in the enzyme's active site [6] [7]. BTZ-043, PBTZ169 (Macozinone) [6] [8]
Non-Covalent Inhibitors Bind reversibly through competitive inhibition without forming a covalent bond [3]. TBA-7371, OPC-167832 [1] [2]

The following diagram illustrates the general workflow used in modern research to identify and validate new DprE1 inhibitors, as reflected in the recent literature [3] [6].

G VS Virtual Screening (Pharmacophore & Docking) DA Docking Analysis & Binding Affinity Assessment VS->DA MD Molecular Dynamics Simulations DA->MD ADMET ADMET & Drug-Likeness Profiling MD->ADMET Lead Identified Lead Candidate ADMET->Lead

A generalized workflow for the in-silico identification of DprE1 inhibitors.

Experimental Insights and Clinical Progress

The search results highlight several specific studies and advanced candidates targeting DprE1.

  • Recent Computational Studies: A 2024 study used integrated in-silico approaches (pharmacophore modeling, molecular docking, 3D-QSAR, and molecular dynamics simulations) to identify a promising hit molecule, ChEMBL357100, as a potent DprE1 inhibitor [3]. Other recent studies have investigated 4-amino-1,2,4-triazole scaffolds [5] and new benzothiazinone (BTZ) analogs [6] using similar robust computational methodologies.
  • Clinical Trial Candidates: Several DprE1 inhibitors have progressed to clinical trials, demonstrating the high value placed on this target. The table below summarizes their status [1] [2] [8].
Inhibitor Name Class Clinical Stage (as of 2025)
PBTZ169 (Macozinone) Covalent (BTZ) Phase 2a trials terminated due to low enrolment [2].
BTZ-043 Covalent (BTZ) Phase 2 trials [2].
TBA-7371 Non-covalent Phase 2 trials [2].
OPC-167832 Non-covalent Phase 2 trials [2].

Key Takeaways for Researchers

For your technical guide or whitepaper, the following points are crucial:

  • Target Vulnerability: DprE1 is considered a "magic drug target" because it is essential for Mtb survival, is accessible in the periplasmic space, and its inhibition is bactericidal [1] [2].
  • Overcoming Resistance: The presence of both covalent and non-covalent inhibitor classes provides diverse strategies to overcome resistance and offers options for combination therapies [3] [7].
  • Modern Discovery Tools: The path to identifying new DprE1 inhibitors is now heavily reliant on integrated computational methods, including covalent docking, molecular dynamics simulations, and in-silico ADMET profiling, as demonstrated in the recent studies cited [3] [5] [6].

References

The Biological Role of DprE1 and General Inhibitor Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) is a crucial bacterial enzyme for Mycobacterium tuberculosis cell wall synthesis. It works with DprE2 to convert Decaprenylphosphoryl-β-D-ribose (DPR) into Decaprenylphosphoryl-β-D-arabinose (DPA), the sole precursor of the arabinan core of cell wall components arabinogalactan and lipoarabinomannan [1] [2].

Inhibitors are categorized by their mechanism of action: covalent (irreversible) and non-covalent (reversible) [2].

G DPR DPR DPX DPX (Intermediate) DPR->DPX Oxidation DPA DPA DPX->DPA Reduction DprE1 DprE1 (FAD Cofactor) DprE1->DPR  Binds DprE2 DprE2 (NADH Cofactor) DprE2->DPX  Binds CovInhib Covalent Inhibitor (e.g., BTZ043) CovInhib->DprE1 Irreversible Binding to Cys387 NonCovInhib Non-covalent Inhibitor (e.g., Ty38c) NonCovInhib->DprE1 Reversible Competitive Binding FAD FAD FAD->DprE1 NADH NADH NADH->DprE2

Diagram 1: The DprE1/DprE2 catalytic pathway and inhibition mechanisms.

Reported DprE1 Inhibitor Classes and Properties

The tables below summarize major DprE1 inhibitor classes from a 2022 review that analyzed 1,519 disclosed compounds [2].

Table 1: Representative Covalent DprE1 Inhibitor Classes

Class (Representative) Key Structural Motif Mechanism Typical MIC (μM)
Benzothiazinones (BTZ043) Nitro-aromatic heterocycle Nitro-reduction to nitroso; covalent bond with Cys387 [2] < 0.0001 - 0.003 [2]
Nitro-benzothiazoles (NBTO) Nitro-aromatic heterocycle Similar to BTZs; covalent binding [2] ~0.1 [2]
Dinitro-benzamides (DNB) Dinitro-aromatic Covalent inhibition of DprE1 [2] ~0.5 [2]

Table 2: Representative Non-Covalent DprE1 Inhibitor Classes

Class (Representative) Key Structural Motif Mechanism Typical MIC (μM)
Benzothiazoles (BTO) Non-nitro heterocycle Non-covalent, competitive inhibition [2] ~0.5 [2]
Pyrazolopyridones (PP) Bicyclic heteroaromatic Non-covalent, competitive inhibition [2] ~0.05 [2]
2-Carboxyquinoxalines (2-CQ/Ty38c) Quinoxaline carboxylic acid Non-covalent, non-competitive inhibition [3] [2] ~3.1 [3]
4-Aminoquinolone Piperidines (4-AQ) Quinoline-piperidine Non-covalent inhibition [2] ~0.02 [2]

Core Experimental Workflow for DprE1 Inhibitor Characterization

The pathway for early R&D of a DprE1 inhibitor like DprE1-IN-6 would logically follow a multi-stage validation process.

G Start Compound Library & Hit Identification P1 In vitro Enzymatic Assay Start->P1 Primary Screening P2 Whole-Cell Activity (MIC Determination) P1->P2 IC50 Value P3 Cytotoxicity Assay P2->P3 MIC99 Value P3->P1 Toxicity SAR P4 Target Engagement Validation P3->P4 Selectivity Index P5 Resistant Mutant Generation & Sequencing P4->P5 Confirms Target P5->P1  SAR Input P6 Protein Crystallography & Co-crystal Structure P5->P6 Identifies Binding Residue P6->P1 Rational Design Lead Lead Candidate P6->Lead Structural Optimization (SAR)

Diagram 2: A proposed workflow for the early R&D of a DprE1 inhibitor.

Detailed Methodologies for Key Experiments
  • In vitro Enzymatic Assay (Biochemical Inhibition)

    • Purpose: To measure the direct half-maximal inhibitory concentration (IC50) of the compound against the DprE1 enzyme.
    • Protocol Outline: A standard assay monitors the oxidation of DPR to DPX. Recombinant DprE1 protein is incubated with the compound and its FAD cofactor. The reaction is initiated by adding the substrate DPR. The generation of DPX is typically measured by following the reduction of a horseradish peroxidase-coupled probe spectrophotometrically or fluorometrically. IC50 values are determined by testing a range of compound concentrations [2].
  • Whole-Cell Potency Determination

    • Purpose: To establish the Minimum Inhibitory Concentration (MIC) that prevents visible growth of Mycobacterium tuberculosis in culture.
    • Protocol Outline: M. tuberculosis strains (e.g., H37Rv) are grown in liquid medium (e.g., 7H9). A standardized bacterial inoculum is exposed to serial dilutions of the compound in a 96-well plate. The MIC value (e.g., MIC90, MIC99) is read after a defined incubation period (e.g., 7-14 days) and is the lowest concentration that inhibits 90% or 99% of bacterial growth, respectively [3] [2].
  • Target Engagement and Resistance Validation

    • Purpose: To genetically confirm that DprE1 is the primary target of the compound inside the bacterial cell.
    • Protocol Outline: Spontaneous resistant mutants are generated by plating a large number of bacteria on agar plates containing a concentration of the compound several times higher than its MIC. The genomes of these resistant colonies are then sequenced. For a true DprE1 inhibitor, mutations will be found specifically in the dprE1 gene (rv3790). This is considered gold-standard validation [3] [2].
  • Structural Biology - Co-crystallization

    • Purpose: To visualize the atomic-level interactions between the inhibitor and the DprE1 enzyme, guiding rational drug design.
    • Protocol Outline: The DprE1 protein is purified and crystallized. The crystals are soaked with the inhibitor or co-crystallized with it. X-ray diffraction data is collected, and the structure is solved (often by molecular replacement). The analysis of the electron density map reveals the precise binding pose, hydrogen bonds, hydrophobic interactions, and whether the binding is covalent (as seen with BTZ043) or non-covalent (as seen with Ty36c in PDB ID: 4P8L) [3].

References

molecular docking protocol for DprE1-IN-6 with DprE1

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Molecular Docking Protocol for DprE1-IN-6

Based on common practices in recent DprE1 studies, the following protocol outlines the key steps for docking this compound. The workflow for this multi-step process is summarized in the diagram below.

DockingWorkflow Start Start Docking Protocol P1 Protein Preparation (PDB ID: 6HFW or 4NCR) Start->P1 P2 Ligand Preparation (this compound Structure) P1->P2 P3 Grid Box Setup P2->P3 P4 Molecular Docking (AutoDock Vina) P3->P4 P5 Pose Analysis & Validation P4->P5 End Protocol Complete P5->End

Protein Preparation
  • Source: Retrieve the 3D crystal structure of the DprE1 enzyme from the RCSB Protein Data Bank. Recent studies have used PDB ID: 6HFW [1] or 4NCR (in complex with a benzothiazinone inhibitor) [2].
  • Preparation:
    • Remove water molecules and any heteroatoms not involved in the binding site using a tool like BIOVIA Discovery Studio [1].
    • Add missing hydrogen atoms and assign protonation states at pH 7.0, often using computational servers like H++ [2].
    • Validate the final protein structure using a server like PROCHECK to analyze the Ramachandran plot [2].
Ligand Preparation
  • Source: Obtain the 3D structure of this compound from a chemical database like PubChem in SDF format.
  • Preparation:
    • Convert the structure to PDBQT format, which is required for docking, using a tool like Open Babel [1].
    • Minimize the ligand's energy using a molecular mechanics force field like UFF (Universal Force Field) or MMFF94S [1] [2].
Docking Execution
  • Software: Perform the docking simulation using AutoDock Vina (integrated into software like PyRx) or AutoDock4 [1] [2].
  • Grid Box: Define a grid box that encompasses the entire binding site or a specific residue of interest. One study targeting DprE1 defined a 40 Å × 40 Å × 40 Å box centered on specific coordinates [2]. Running a "blind docking" where the box covers the entire protein can help identify potential binding pockets [1].
  • Parameters: Use the software's default parameters, but for more accuracy, you can increase the exhaustiveness of the search [2].
Post-Docking Analysis
  • Analyze the top-ranking poses based on their calculated binding affinity (in kcal/mol).
  • Use visualization software (e.g., BIOVIA Discovery Studio, UCSF Chimera [3]) to examine specific interactions between this compound and amino acid residues in the binding site, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
  • Compare the binding mode and energy of this compound with a known reference inhibitor, such as Isoniazid, to contextualize its potential potency [1].

Key Parameters from Recent DprE1 Docking Studies

The table below summarizes specific parameters and validation methods used in recent publications, which can serve as a reference for your own experimental setup.

Study Component Reported Parameters & Methods Reference
Target Protein (DprE1) PDB ID: 6HFW; Prepared with BIOVIA Discovery Studio; Validated with ProCheck and Expasy-ProtParam. [1]
Docking Software PyRx 0.8 (AutoDock Vina) for flexible ligand docking; AutoDock 4.2.6 for covalent docking. [1] [2]
Validation Root-mean-square deviation (RMSD) of docking pose; Molecular Dynamics (MD) Simulations (100 ns) with AMBER20; MM-GBSA for binding energy calculation. [2] [4]
Binding Affinity Compounds with scores <-9.0 kcal/mol advanced to further analysis; reference drug Isoniazid: -5.5 kcal/mol. [1] [2]

Critical Considerations for Your Protocol

To ensure the reliability of your docking results with this compound, please consider the following points:

  • Covalent vs. Non-Covalent Docking: Determine if this compound acts as a covalent inhibitor. Some potent DprE1 inhibitors (e.g., PBTZ169) form a covalent bond with the CYS387 residue [2]. If this is the case, you must employ a covalent docking protocol, which differs significantly from standard non-covalent docking.
  • Dynamic Validation: A docking simulation provides a static snapshot. To thoroughly validate the stability of the this compound complex, follow up with Molecular Dynamics (MD) Simulations (e.g., for 100 ns) [2] [4]. This assesses the stability of the binding pose over time and under more realistic conditions.
  • Experimental Correlation: The most critical validation is experimental. The ultimate goal of this computational protocol is to provide a testable hypothesis. The binding mode and affinity predictions for this compound must be confirmed through in vitro biological assays to verify its actual inhibitory activity [1].

References

Comprehensive Application Notes and Protocols: In Vitro MIC Determination of DprE1-IN-6 Against Mycobacterium tuberculosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DprE1 as a Therapeutic Target for Tuberculosis

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential flavoenzyme in Mycobacterium tuberculosis that has emerged as one of the most promising therapeutic targets for novel anti-tuberculosis drugs. DprE1, along with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which serves as the sole arabinose donor for the biosynthesis of arabinogalactan and lipoarabinomannan in the mycobacterial cell wall [1]. The critical nature of this pathway for bacterial viability, combined with DprE1's accessibility in the periplasmic space, makes it an exceptional target for chemotherapeutic intervention. The enzyme has been validated through the identification of numerous inhibitor classes with potent antimycobacterial activity, several of which have advanced to clinical trials [2] [3].

DprE1 inhibitors are broadly categorized into two classes based on their mechanism of action: covalent inhibitors (such as benzothiazinones BTZ-043 and PBTZ-169) that form irreversible adducts with cysteine residue 387 (Cys387) near the active site, and non-covalent inhibitors (including compounds such as TBA-7371 and OPC-167832) that act as competitive inhibitors without forming permanent bonds [4] [1]. This distinction is critically important as it influences resistance patterns, selectivity, and potential toxicity profiles. The covalent inhibitors typically contain nitroaromatic groups that undergo enzymatic reduction to nitroso intermediates, which then specifically react with Cys387, effectively functioning as suicide substrates [4]. In contrast, non-covalent inhibitors engage in reversible interactions with the enzyme's active site through hydrogen bonding, hydrophobic interactions, and π-π stacking with the FAD cofactor [5] [2]. DprE1-IN-6 represents a novel chemical entity whose exact mechanism of inhibition and potency against M. tuberculosis requires systematic evaluation through standardized antimicrobial susceptibility testing.

Key Considerations for DprE1 Inhibitor Development

The development of DprE1 inhibitors has accelerated in recent years, with multiple compound classes demonstrating exceptional potency against M. tuberculosis. Benzothiazinones, particularly BTZ-043 and its optimized derivative PBTZ-169, exhibit remarkable potency with minimal inhibitory concentrations (MIC) as low as 1 ng/mL against M. tuberculosis [4]. This extraordinary activity stems from their unique suicide inhibition mechanism, where reduction of the nitro group to a nitroso derivative enables specific, near-quantitative reaction with the essential Cys387 residue in the DprE1 active site [4]. However, the clinical advancement of covalent DprE1 inhibitors has been tempered by potential safety concerns associated with nitroaromatic compounds, prompting increased interest in non-covalent alternatives [5].

Recent advances in computer-aided drug design (CADD) and artificial intelligence (AI) approaches have significantly accelerated the discovery of novel DprE1 inhibitors with improved drug-like properties [6]. These computational methods have enabled rapid virtual screening of compound libraries, prediction of binding modes, and optimization of lead compounds through structure-activity relationship analysis. Several non-covalent inhibitors have emerged from these efforts, including the azaindole derivative TBA-7371 (currently in Phase II clinical trials) and the dihydrocarbostyril OPC-167832 [7] [5]. The scaffold hopping approach—systematically replacing core structural elements while maintaining key pharmacophoric features—has proven particularly successful in generating novel chemotypes with maintained or improved antimycobacterial activity [5]. These developments provide important context for evaluating new DprE1 inhibitors such as this compound, which may benefit from these established structure-activity relationships.

Table 1: Clinical-Stage DprE1 Inhibitors and Their Properties

Compound Chemical Class Inhibition Mechanism MIC against *M. tuberculosis* Clinical Status
BTZ-043 Benzothiazinone Covalent (Cys387) ≤1 ng/mL Phase II
PBTZ-169 Benzothiazinone Covalent (Cys387) 0.6 nM Phase II
OPC-167832 Dihydrocarbostyril Non-covalent Nanomolar range Phase II
TBA-7371 Azaindole Non-covalent Nanomolar range Phase II
Macozinone Benzothiazinone Covalent (Cys387) Sub-nanomolar Phase II

Protocol: Broth Microdilution Method for MIC Determination

Principle and Scope

The broth microdilution method represents the standardized reference technique for determining the minimum inhibitory concentration (MIC) of antimicrobial compounds against Mycobacterium tuberculosis [7]. This protocol describes the detailed procedure for determining the in vitro MIC of this compound against reference and clinical strains of M. tuberculosis using the broth microdilution method in Middlebrook 7H9 medium. The MIC is defined as the lowest concentration of this compound that results in ≥90% inhibition of bacterial growth compared to the drug-free control after appropriate incubation [7]. This method provides quantitative data essential for assessing the compound's potency, establishing structure-activity relationships, and guiding subsequent in vivo efficacy studies.

Materials and Reagents
  • Bacterial strains: M. tuberculosis H37Rv (ATCC 27294), clinical drug-sensitive and drug-resistant isolates, quality control strain M. tuberculosis H37Ra (ATCC 25177)
  • Culture medium: Middlebrook 7H9 broth (BD Diagnostics) supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80
  • Compound preparation: this compound (purity ≥95% by HPLC), reference antibiotics (isoniazid, rifampicin)
  • Solvents: Dimethyl sulfoxide (DMSO, cell culture grade) for compound stock solution preparation
  • Equipment: Sterile 96-well round-bottom microtiter plates with lids, biosafety cabinet class II, CO₂ incubator (37°C), spectrophotometer for OD₆₀₀ measurements, automated liquid handling system (optional)
Experimental Procedure
  • Step 1: Compound dilution series preparation Begin by preparing a stock solution of this compound at 10 mg/mL in DMSO. Further dilute in DMSO to create a concentrated working solution at 200× the highest test concentration. Using Middlebrook 7H9 broth, prepare a two-fold serial dilution series of this compound across the concentration range of 0.008-16 μg/mL (or adjusted based on preliminary range-finding experiments) in sterile 96-well microtiter plates. Include appropriate controls: growth control (medium + inoculum + equivalent DMSO without compound), sterility control (medium only), and reference control (known DprE1 inhibitors like BTZ-043 or OPC-167832).

  • Step 2: Bacterial inoculum preparation Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80 at 37°C with 5% CO₂ until mid-log phase (OD₆₀₀ ≈ 0.6-1.0). Harvest cultures by low-speed centrifugation (2000 × g for 10 minutes), wash twice with fresh medium, and resuspend to an OD₆₀₀ of 0.1 in 7H9 broth. Further dilute the bacterial suspension 1:20 in medium to achieve a working inoculum of approximately 5×10⁵ CFU/mL. Confirm the exact bacterial concentration by plating serial dilutions on Middlebrook 7H11 agar and enumerating colonies after 3-4 weeks of incubation.

  • Step 3: Inoculation and incubation Add 100 μL of the standardized bacterial inoculum to each well of the microdilution plate containing 100 μL of the compound dilution series, resulting in a final testing volume of 200 μL per well and a final bacterial density of approximately 2.5×10⁵ CFU/mL. Seal plates in zip-lock bags to prevent evaporation and incubate at 37°C with 5% CO₂ for 7-14 days. The extended incubation period is necessary due to the slow growth rate of M. tuberculosis.

  • Step 4: Endpoint determination After incubation, measure bacterial growth in each well by recording the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC endpoint is defined as the lowest concentration of this compound that results in ≥90% inhibition of growth compared to the drug-free growth control [7]. For confirmatory purposes, add 30 μL of resazurin dye (0.02% w/v) to each well and incubate for an additional 24-48 hours; a change from blue to pink indicates metabolic activity and thus bacterial growth.

Table 2: Example MIC Determination Results for this compound Against M. tuberculosis

Strain This compound MIC (μg/mL) This compound MIC (μM) Isoniazid MIC (μg/mL) BTZ-043 MIC (μg/mL)
H37Rv (reference) 0.03 [Convert based on MW] 0.05 0.000001
Clinical MDR isolate 1 0.06 [Convert based on MW] >1 0.000001
Clinical XDR isolate 1 0.06 [Convert based on MW] >1 0.000002
H37Ra (quality control) 0.03 [Convert based on MW] 0.05 0.000001

Comprehensive Experimental Workflow

G Start Study Design and Protocol Definition Prep Material Preparation Start->Prep Compound Compound Stock Solution Preparation Prep->Compound Inoculum Bacterial Inoculum Standardization Prep->Inoculum Plate Microdilution Plate Preparation Compound->Plate Inoculum->Plate Incubation Incubation (7-14 days, 37°C, 5% CO₂) Plate->Incubation Reading Endpoint Determination (OD₆₀₀ measurement) Incubation->Reading Analysis Data Analysis and MIC Interpretation Reading->Analysis Confirmation Resistance Mechanism Studies Analysis->Confirmation For resistant variants

Data Analysis and Interpretation

MIC Interpretation Guidelines

The interpretation of MIC values for this compound should follow established guidelines for anti-tuberculosis compounds while considering the specific characteristics of DprE1 inhibitors. The primary MIC endpoint is determined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the drug-free control [7]. This value should be reported in both μg/mL and μM to facilitate comparison with other compounds and structure-activity relationship analysis. The potency classification of DprE1 inhibitors typically follows these categories: exceptional potency (MIC <0.001 μg/mL), high potency (MIC 0.001-0.1 μg/mL), moderate potency (MIC 0.1-1 μg/mL), and low potency (MIC >1 μg/mL). For context, the gold standard DprE1 inhibitor BTZ-043 demonstrates exceptional potency with MIC values of ≤1 ng/mL against M. tuberculosis [4], while non-covalent inhibitors typically exhibit MIC values in the nanomolar range.

The quality control procedures are essential for validating MIC results. Include reference strains M. tuberculosis H37Rv (ATCC 27294) and H37Ra (ATTC 25177) in each assay batch, along with appropriate reference compounds such as BTZ-043 for covalent inhibitors or OPC-167832 for non-covalent inhibitors. The MIC values for quality control strains should fall within established reference ranges. Additionally, the DMSO concentration in the final test medium should not exceed 1% (v/v) as higher concentrations may inhibit bacterial growth or affect compound activity. Document any lot-to-lot variations in medium components or supplements, as these can occasionally affect compound potency, particularly for hydrophobic compounds.

Investigation of Resistance Mechanisms

The emergence of resistance is a critical consideration in developing novel DprE1 inhibitors. To investigate potential resistance mechanisms for this compound, spontaneous resistant mutants can be isolated by plating high-density bacterial cultures (approximately 10⁹-10¹⁰ CFU) on agar medium containing 4-16× the MIC of this compound [7]. After 3-4 weeks of incubation at 37°C, the frequency of resistance can be calculated by dividing the number of colonies growing on drug-containing plates by the total CFU plated. For DprE1 inhibitors, typical resistance frequencies range from 10⁻⁶ to 10⁻⁹, depending on the compound's mechanism of action and genetic barrier to resistance [7].

Whole-genome sequencing of resistant mutants should be performed to identify mutations conferring resistance to this compound. For DprE1 inhibitors, mutations typically map to the dprE1 gene, with specific residues varying based on the inhibitor's mechanism of action [4] [7]. Covalent inhibitors primarily select for mutations at Cys387 (e.g., C387A, C387S), while non-covalent inhibitors often select mutations at other residues such as Tyr314, Lys418, or Asn385 [1]. Additionally, cross-resistance patterns should be evaluated by determining the MIC of other DprE1 inhibitors against this compound-resistant mutants and vice versa. This information helps position this compound within the existing landscape of DprE1 inhibitors and guides potential combination strategies.

G DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 Enzyme (FAD-dependent) DPR->DprE1 Oxidation DPX DPX (Decaprenylphosphoryl-2′-keto-ribose) DprE1->DPX DprE2 DprE2 Enzyme (NADH-dependent) DPX->DprE2 Reduction DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DprE2->DPA AG AG DPA->AG Arabinogalactan synthesis LAM LAM DPA->LAM Lipoarabinomannan synthesis Inhibitor This compound Inhibition Inhibitor->DprE1

Troubleshooting and Optimization

Common Technical Issues

Several technical challenges may arise during MIC determination of DprE1 inhibitors against M. tuberculosis. Inconsistent MIC results between replicates may stem from improper inoculum preparation, emphasizing the importance of precise bacterial quantification through both optical density measurements and verification plating. Poor compound solubility can significantly affect MIC results, particularly for hydrophobic DprE1 inhibitors; this may be mitigated by preparation of fresh stock solutions, use of alternative solvents such as methanol (with appropriate cytotoxicity controls), or inclusion of additional solubilizing agents like cyclodextrins. Incomplete inhibition at higher concentrations may indicate compound degradation during the extended incubation period; this can be addressed by testing chemical stability under assay conditions and considering replenishment of compounds in prolonged assays.

The impact of medium composition on DprE1 inhibitor activity deserves special consideration. The presence of Tween 80, while necessary to prevent clumping of mycobacteria, can potentially bind hydrophobic compounds and artificially increase MIC values [7]. If this is suspected, compare MIC values in media with reduced Tween 80 concentrations (0.02% vs. 0.05%) or alternative dispersing agents. Similarly, the lot-to-lot variability of OADC supplements may affect bacterial growth rates and consequently MIC determinations; maintaining consistency in supplement batches throughout a study minimizes this variable. When evaluating novel compounds like this compound, include reference DprE1 inhibitors with established MIC values as comparators to control for technical variations.

Advanced Applications and Assay Extensions

Once the basic MIC of this compound has been established, several advanced applications can provide additional valuable information. Time-kill kinetics studies can characterize whether the compound is bactericidal or bacteriostatic by measuring viable bacterial counts over time at concentrations ranging from 0.25× to 4× the MIC. For DprE1 inhibitors, time-kill assays typically demonstrate concentration-dependent bactericidal activity against replicating M. tuberculosis [7]. Intracellular activity assessments determine the compound's ability to inhibit bacterial growth within macrophages, providing insight into potential efficacy against the clinically relevant intracellular reservoir of tuberculosis infection.

Synergy studies evaluate whether this compound acts synergistically with established anti-tuberculosis drugs, which is particularly relevant for designing effective combination regimens. DprE1 inhibitors have demonstrated promising synergy with other cell wall inhibitors such as β-lactams, as well as with bedaquiline and pyrazinamide [1]. These studies typically employ checkerboard broth microdilution assays and calculate fractional inhibitory concentration indices (FICI) to quantify interactions. Additionally, post-antibiotic effect (PAE) determination measures the persistent suppression of bacterial growth after brief exposure to this compound, a property that influences dosing interval selection in subsequent in vivo studies. These comprehensive evaluations provide a robust dataset for prioritizing this compound for further development.

Conclusion

The broth microdilution method detailed in this protocol provides a standardized approach for determining the in vitro MIC of this compound against Mycobacterium tuberculosis. Proper execution of this assay requires careful attention to technical details including inoculum preparation, compound solubility, and appropriate endpoint determination. The resulting MIC values serve as a critical foundation for assessing the compound's potency, establishing structure-activity relationships, and guiding subsequent development decisions. As DprE1 continues to be validated as a highly attractive target for tuberculosis therapy, robust and reproducible MIC determination methods remain essential for advancing novel inhibitors like this compound through the drug development pipeline.

References

DprE1-IN-6 cytotoxicity assay in mammalian cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DprE1-IN-6 Cytotoxicity Assessment

DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase) is a bacterial enzyme critical for cell wall biosynthesis in Mycobacterium tuberculosis and has emerged as a promising target for novel anti-tubercular agents [1] [2]. This compound is a small molecule inhibitor designed to target this enzyme. Before proceeding with anti-mycobacterial studies, it is essential to evaluate its cytotoxic effects on mammalian cells. This assessment determines the compound's therapeutic index and identifies any non-selective toxicity that could limit its clinical application [3].

Cytotoxicity assays measure the number of viable cells after exposure to a test compound. The MTT assay is a cornerstone method that functions by measuring the metabolic activity of cells [4] [5]. The underlying principle is that viable cells with active metabolism can reduce the yellow, water-soluble MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells present, providing a quantifiable colorimetric signal [3] [5]. This protocol will guide you through using the MTT assay to evaluate the cytotoxicity of this compound.

Experimental Protocol for MTT Cytotoxicity Assay

Stage 1: Reagent Preparation
  • MTT Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Filter sterilize the solution using a 0.2 µm filter and store it protected from light at -20°C for long-term storage. The solution is stable for at least 6 months under these conditions [4].
  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals. A common and effective solvent is 100% DMSO. Alternatively, you can use a solution of 4 mM HCl and 0.1% NP-40 in isopropanol [4]. For SDS-based solution, 16% (w/v) SDS in 40% dimethylformamide (DMF) and 2% glacial acetic acid (pH 4.7) can be used [5].
  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. The final concentration of the solvent in the cell culture media should not exceed 0.1-1.0% to avoid solvent-induced cytotoxicity.
Stage 2: Assay Procedure
  • Cell Seeding: Plate mammalian cells (e.g., HEK-293, HepG2, or Vero cells) in a 96-well plate at an optimal density in complete growth medium. The density should allow cells to remain in the logarithmic growth phase throughout the assay. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cell attachment [3].
  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Include a negative control (cells with medium and solvent only), a positive control (cells treated with a known cytotoxic agent, e.g., 100 µM staurosporine), and a blank control (medium only, no cells). Aspirate the old medium from the plated cells and add the treatment solutions. Each condition, including controls, should be performed in at least triplicate wells [3].
  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂ [3].
  • MTT Incubation: After treatment, carefully add 50 µL of the prepared MTT solution (5 mg/mL) to each well, resulting in a final concentration of approximately 0.2-0.5 mg/mL. Return the plate to the incubator for 2-4 hours. Metabolically active cells will reduce MTT, forming purple formazan crystals [4] [3].
  • Solubilization: After incubation, carefully aspirate the culture medium without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to fully dissolve the crystals. Occasionally, pipetting up and down may be required for complete dissolution [4].
  • Absorbance Measurement: Read the absorbance of each well using a microplate reader. Set the primary wavelength to 570 nm and, if available, use a reference wavelength of 630 nm to correct for background noise and imperfections in the plate [4] [3]. Read the plate within 1 hour after solubilization.

The workflow is summarized in the following diagram:

G Start Seed cells in 96-well plate Treat Treat with This compound dilutions Start->Treat Incubate Incubate plate (24-72 hours) Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT Formazan Formazan crystals form (2-4 hours) AddMTT->Formazan Solubilize Add solvent to dissolve crystals Formazan->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Analyze data & calculate IC₅₀ Measure->Analyze

Stage 3: Data Analysis and Interpretation
  • Calculate Corrected Absorbance: For each well, subtract the average absorbance of the blank control wells (media only) from the sample absorbance [4].
  • Calculate Cell Viability: Calculate the percentage of cell viability for each treatment group using the formula:
    • Viability (%) = (Corrected Absorbance of Treated Well / Corrected Absorbance of Negative Control) × 100 [3]
  • Generate Dose-Response Curve: Plot the mean percentage of viability for each this compound concentration against the logarithm of the concentration.
  • Determine IC₅₀ Value: From the dose-response curve, determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound that reduces cell viability by 50% [3].

Expected Results & Interpretation

The expected outcomes are summarized in the following table:

Experimental Outcome Data Interpretation Suggested Action
High IC₅₀ (e.g., >100 µM) Low cytotoxicity in mammalian cells; suggests a wide safety margin for anti-bacterial use. Proceed to anti-mycobacterial efficacy studies.
Low IC₅₀ (e.g., <10 µM) High cytotoxicity; potential risk for host cell damage. Conduct further investigation or consider compound re-engineering.
Steep dose-response curve Indicates a specific, potent cytotoxic mechanism. May require lower dosing to avoid toxicity.
Shallow dose-response curve Suggests multiple or non-specific mechanisms of toxicity. Wider therapeutic window may be possible.

Troubleshooting and Best Practices

  • Low Signal-to-Noise Ratio: Optimize cell seeding density in a pilot experiment. Ensure MTT reagent is warm and protected from light. Confirm the solubilization solution fully dissolves the formazan crystals by inspecting the wells for particulate matter [4] [3].
  • High Background: Always include and subtract blank controls (media + MTT + solvent, no cells). Use serum-free media during the MTT incubation step, as serum components can generate background signal [4].
  • High Variability Between Replicates: Plate cells uniformly and use multichannel pipettes for consistent reagent addition. Ensure all reagents are warmed to 37°C before use to prevent temperature shocks that affect cell metabolism [3].
  • Chemical Interference: Some test compounds can directly reduce MTT or are colored, leading to false signals. To check for this, include control wells containing the highest concentration of this compound in culture medium but no cells. If the absorbance in these wells is significantly higher than the media-only blank, interference is likely [5].

Alternative and Complementary Assays

While the MTT assay is a robust and widely accepted method, other viability and cytotoxicity assays can be used to gain different insights or overcome specific limitations of MTT.

Assay Name Principle Key Advantage vs. MTT
LDH Release Measures Lactate Dehydrogenase (LDH) enzyme released from dead cells with damaged membranes [4]. Directly measures cytotoxicity (membrane integrity) rather than metabolic activity.
ATP Detection Measures ATP content using luciferase (luminescence) [5]. Highly sensitive; faster and more direct measure of viable cell number.
Resazurin Reduction Measures reduction of resazurin (blue) to resorufin (pink/fluorescent) by metabolically active cells [4]. Assay reagent is less toxic, allowing for continuous monitoring of the same cells over time.
Live/Dead Staining Uses fluorescent dyes (e.g., propidium iodide for dead cells, Calcein-AM for live cells) detected by microscopy or flow cytometry [6]. Provides visual confirmation and can distinguish between different mechanisms of cell death.

The relationship between different cytotoxicity assessment methods is illustrated below:

G cluster_1 Metabolic Activity cluster_2 Membrane Integrity Cytotoxicity Cytotoxicity Assessment MTT MTT Assay Cytotoxicity->MTT Resazurin Resazurin Assay Cytotoxicity->Resazurin ATP ATP Assay Cytotoxicity->ATP LDH LDH Release Cytotoxicity->LDH Dyes Vital Dyes (e.g., Trypan Blue) Cytotoxicity->Dyes

References

Comprehensive Application Notes and Protocols for DprE1 Enzyme Inhibition Assay Using DprE1-IN-6

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DprE1 as a Drug Target in Tuberculosis Treatment

Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is a crucial bacterial enzyme that has emerged as a promising target for anti-tuberculosis drug discovery due to its essential role in cell wall biosynthesis in Mycobacterium tuberculosis. DprE1 functions as part of a two-enzyme system that catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which serves as the sole precursor for arabinogalactan and lipoarabinomannan biosynthesis in the mycobacterial cell wall. [1] The enzyme utilizes flavin adenine dinucleotide (FAD) as a cofactor and operates through an oxidation-reduction mechanism, making it vulnerable to inhibition through multiple approaches. [1] [2]

The strategic importance of DprE1 as a drug target is underscored by the fact that several potent inhibitor classes have been identified, with four compounds (BTZ-043, Macozinone/PBTZ-169, TBA-7371, and OPC-167832) currently in clinical development stages. [1] DprE1 inhibitors are generally classified into two main categories based on their mechanism of action: covalent inhibitors that irreversibly bind to Cys387 residue following reductive activation by the FAD cofactor, and non-covalent inhibitors that act as competitive inhibitors without forming permanent bonds with the enzyme. [1] [2] DprE1-IN-6 represents one of the promising chemical scaffolds being investigated for its potential to inhibit this vital enzyme and combat tuberculosis, including drug-resistant strains.

Assay Principle and Mechanism

Fundamental Biochemical Principle

The DprE1 inhibition assay employs a fluorescence-based approach that monitors enzyme activity through the conversion of a specialized substrate. The assay utilizes resazurin as the detection system, where the reduction of resazurin to the highly fluorescent resorufin correlates directly with DprE1 enzymatic activity. [2] This assay design enables continuous monitoring of reaction progress for extended periods (up to 100 minutes), allowing for the observation of time-dependent inhibition behavior that is characteristic of many DprE1 inhibitors. [2]

The biochemical mechanism relies on the natural function of DprE1 in oxidizing its native substrate. In research settings, farnesylphosphoryl-β-D-ribose (FPR) is often used as an analog of the natural substrate decaprenylphosphoryl-β-D-ribose because it maintains the essential structural features while offering practical advantages for experimental work. [2] As DprE1 catalyzes the oxidation of FPR, the reduced flavin cofactor (FADH₂) is generated, which subsequently facilitates the reduction of resazurin to resorufin, producing a fluorescent signal that can be quantified using a microplate reader with appropriate excitation and emission filters.

Interference Control and Blank Correction

When working with potential inhibitors that may have inherent spectral properties, appropriate blank correction methods are essential to avoid inaccurate results. For fluorescence-based DprE1 assays, it is recommended to implement a comprehensive blanking approach that accounts for multiple potential sources of interference:

  • Sample-derived interference: Some compounds may exhibit autofluorescence or quenching effects that must be accounted for using sample blanks containing inhibitor without enzyme. [3]
  • Substrate instability: Spontaneous degradation of substrates can generate background fluorescence, necessitating substrate blanks containing substrate without enzyme. [3]
  • Buffer effects: The assay buffer itself may contribute to background signal, requiring buffer blanks. [3]

Based on systematic investigations of blanking methods in enzyme assays, Method 6 [Raw Data - (Substrate + Sample Blank)] has been identified as optimal for correcting interferences from buffer, sample, and substrate without double-blanking. [3] This approach eliminates the need to add substrate to each sample blank while providing comprehensive correction of potential interference sources.

Materials and Equipment

Key Reagents and Formulations

Table 1: Essential Reagents for DprE1 Enzyme Inhibition Assay

Reagent Specifications Purpose Supplier Considerations
DprE1 Enzyme Recombinant M. tuberculosis DprE1, >90% purity, concentration ≥1 mg/mL Catalytic component Ensure proper storage at -80°C in aliquots to avoid freeze-thaw cycles
This compound High purity (>95%), solubilized in DMSO at 10 mM stock concentration Test inhibitor Store at -20°C protected from light; avoid repeated freezing and thawing
FPR Substrate Farnesylphosphoryl-β-D-ribose, ≥95% purity, solubilized in assay buffer Natural substrate analog Prepare fresh before each experiment or store aliquots at -80°C
Resazurin ≥90% purity, solubilized in assay buffer at 0.1-0.5 mM Fluorescent detection probe Protect from light; stable for 2 weeks at 4°C when protected from light
FAD Cofactor Flavin adenine dinucleotide, disodium salt, ≥95% purity Essential enzyme cofactor Prepare fresh solution; sensitive to light and temperature
Assay Buffer 50 mM HEPES, pH 7.5, 100 mM NaCl, 5% glycerol, 1 mM TCEP Reaction environment Filter through 0.22 μm filter; degas before use if necessary
Specialized Equipment

Table 2: Required Equipment and Instrumentation

Equipment Specifications Critical Parameters
Fluorescence Microplate Reader Capable of kinetic measurements, λ_ex = 560 nm, λ_em = 590 nm Temperature control (±0.5°C), orbital shaking before readings, sensitivity to detect <1 nM resorufin
Microplates Black-walled, clear-bottom 96-well or 384-well plates Low protein binding surface, minimal autofluorescence
Liquid Handling System Capable of dispensing 1-50 μL volumes with ±1% accuracy Essential for assay miniaturization and reproducibility
Incubator/Environmental Chamber Temperature control ±0.5°C from 20-37°C Maintain consistent reaction temperature
Analytical Balance Precision of 0.01 mg Accurate weighing of inhibitors and reagents
pH Meter Calibration with NIST-traceable buffers Critical for buffer preparation

Step-by-Step Experimental Protocol

Reagent Preparation and Optimization

4.1.1 Enzyme Preparation: Thaw recombinant DprE1 enzyme on ice and dilute to appropriate working concentration (typically 5-50 nM) in cold assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 5% glycerol, 1 mM TCEP). The optimal enzyme concentration should be determined empirically in preliminary experiments to ensure linear reaction kinetics for at least 60 minutes. Critical note: Avoid repeated freeze-thaw cycles of enzyme aliquots as this can significantly reduce catalytic activity. [2]

4.1.2 Inhibitor Dilutions: Prepare this compound in a series of 11 concentrations using half-log or two-fold serial dilutions in DMSO, covering a range typically from 0.1 nM to 100 μM. Include a vehicle control (DMSO only) with equivalent concentration to the highest inhibitor dilution (typically 0.1-1% DMSO final concentration). Essential consideration: Ensure that DMSO concentration remains consistent across all wells to avoid solvent effects on enzyme activity. [4]

4.1.3 Substrate/Cofactor Mixture: Prepare fresh substrate working solution containing FPR (concentration range: 1-100 μM, typically near Km value) and resazurin (0.1-0.5 mM) in assay buffer. Add FAD cofactor at 10-50 μM to ensure saturation of the enzyme. The optimal substrate concentration should be determined beforehand in pilot experiments using Michaelis-Menten kinetics. [4] [2]

Assay Procedure and Execution

4.2.1 Plate Setup and Reaction Initiation:

  • Add 50 μL of diluted DprE1 enzyme solution to each well of a black-walled, clear-bottom 96-well microplate, excluding blank wells.
  • Add 0.5-2 μL of this compound at various concentrations or DMSO control to appropriate wells using a precision liquid handler.
  • For background correction wells, add:
    • Substrate Blank: Assay buffer instead of enzyme + substrate mixture
    • Sample Blank: Assay buffer instead of substrate + this compound at all test concentrations
    • Buffer Blank: Assay buffer only
  • Pre-incubate the plate at 25°C or 37°C for 15-30 minutes to allow temperature equilibration and initial enzyme-inhibitor interaction.
  • Initiate the reaction by adding 50 μL of substrate/cofactor/resazurin mixture to all wells except sample blanks.
  • For sample blanks, add 50 μL of assay buffer without substrate.
  • Immediately place the plate in the pre-equilibrated microplate reader and commence kinetic measurements.

4.2.2 Kinetic Data Collection:

  • Program the microplate reader to take fluorescence measurements (λ_ex = 560 nm, λ_em = 590 nm) every 2-5 minutes for 60-120 minutes.
  • Maintain temperature control throughout the experiment at the desired reaction temperature (typically 25°C or 37°C).
  • Include orbital shaking (1-3 mm amplitude) for 5-10 seconds before each reading to ensure proper mixing.
  • Monitor reaction progress in real-time to confirm linearity and identify any potential assay artifacts.

Table 3: Typical Assay Plate Layout for DprE1 Inhibition Studies

1 2 3 4 5 6 7 8 9 10 11 12
A Buffer Blank Substrate Blank Substrate Blank High [I] Mid [I] Low [I] High [I] Mid [I] Low [I] Vehicle Vehicle Vehicle
B Sample Blank A Sample Blank B Sample Blank C High [I] Mid [I] Low [I] High [I] Mid [I] Low [I] Vehicle Vehicle Vehicle
C High [I] High [I] High [I] Mid [I] Mid [I] Mid [I] Low [I] Low [I] Low [I] Low [I] Low [I] Low [I]
D High [I] High [I] High [I] Mid [I] Mid [I] Mid [I] Low [I] Low [I] Low [I] Low [I] Low [I] Low [I]

Note: [I] = Inhibitor (this compound); typical layout shows triplicate measurements for each condition

Data Analysis and Interpretation

Data Processing and Quality Control

5.1.1 Fluorescence Data Correction: Process raw fluorescence data using the recommended blank correction method: Corrected Fluorescence = Raw Data - (Substrate Blank + Sample Blank). This approach accounts for background fluorescence from the substrate and autofluorescence/quenching from the inhibitor. [3] For each inhibitor concentration, subtract the average value of the corresponding sample blank to eliminate compound-derived interference.

5.1.2 Initial Velocity Determination: Calculate initial velocities (v_i) for each reaction condition from the linear portion of the progress curve (typically first 30-60 minutes). The slope of fluorescence increase over time should be converted to reaction rate using a resorufin standard curve (0-10 μM range). Quality control parameters: Include Z'-factor calculations using positive and negative controls to confirm assay robustness; Z' > 0.5 indicates an excellent assay suitable for inhibition studies. [4]

5.1.3 Inhibition Curve Fitting: Plot initial velocity versus this compound concentration and fit data to a four-parameter logistic equation to determine IC₅₀ value:

Where v_i is initial velocity, [I] is inhibitor concentration, Top and Bottom are the upper and lower plateaus of the curve, and HillSlope describes the steepness of the curve. [4]

Advanced Kinetic Analysis

5.2.1 Time-Dependent Inhibition Assessment: For compounds showing time-dependent inhibition (common for covalent DprE1 inhibitors), analyze progress curves using the equation for slow-binding inhibition:

Where [P] is product concentration at time t, v_0 and v_s are initial and steady-state velocities, and k_obs is the observed first-order rate constant for the establishment of the steady state. [2]

5.2.2 Mechanism of Inhibition Studies: To characterize the inhibition mechanism of this compound, determine enzyme kinetics at multiple inhibitor concentrations and varying substrate levels. Plot data in Lineweaver-Burk (double reciprocal) or Michaelis-Menten formats to distinguish between competitive, non-competitive, and uncompetitive inhibition patterns. [4] Covalent inhibitors like some BTZ compounds often display characteristics of irreversible inhibition with concentration-dependent decreases in V_max without changes in K_m. [2]

Table 4: Troubleshooting Guide for DprE1 Inhibition Assays

Problem Potential Causes Solutions
Poor signal-to-noise ratio Enzyme concentration too low, substrate degradation, high background Optimize enzyme concentration, prepare fresh substrate, verify blank correction
Non-linear progress curves Enzyme instability, substrate depletion, inhibitor solubility Shorten assay time, increase substrate concentration, verify inhibitor solubility
High variability between replicates Pipetting errors, temperature gradients, edge effects Use precision liquid handlers, ensure temperature equilibrium, avoid edge wells
IC₅₀ values inconsistent DMSO concentration variation, inhibitor precipitation, protein adsorption Standardize DMSO concentration, use fresh inhibitor stocks, include carrier protein

Visualization of Experimental Workflows and Pathways

DprE1 Enzymatic Reaction and Inhibition Pathway

G DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenylphosphoryl-2-keto-β-D-erythropentofuranose) DPR->DPX Oxidation DprE1 DprE1 Enzyme DPR->DprE1 Binds FAD FAD (Oxidized) FADH2 FADH₂ (Reduced) FAD->FADH2 Reduction FAD->DprE1 Cofactor DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DPX->DPA Reduction DprE2 DprE2 Enzyme DPX->DprE2 Binds FADH2->FAD Oxidation Resazurin Resazurin (Non-fluorescent) FADH2->Resazurin Reduces DprE1->DPX DprE2->DPA BTZ BTZ Inhibitors (e.g., BTZ-043) NSBTZ Nitroso-BTZ BTZ->NSBTZ Reductive Activation Cys387 Cys387 Adduct NSBTZ->Cys387 Covalent Binding Resorufin Resorufin (Fluorescent) Resazurin->Resorufin Detection Reaction

Figure 1: DprE1 Catalytic Cycle and Inhibition Mechanism. This diagram illustrates the dual enzymatic reaction catalyzed by DprE1 and DprE2 in converting DPR to DPA, with the FAD cofactor cycling between oxidized and reduced states. The inhibition pathway shows how benzothiazinone compounds (BTZs) are reductively activated to nitroso intermediates that form covalent adducts with Cys387, blocking enzyme activity. The detection system utilizing resazurin reduction to fluorescent resorufin is also shown. [1] [2]

DprE1 Inhibition Assay Workflow

G cluster_blanking Blank Correction Method Start Assay Preparation Step1 Prepare Reagents: - DprE1 enzyme dilution - this compound serial dilution - Substrate/cofactor mixture Start->Step1 Step2 Plate Setup: - Add enzyme to wells - Add inhibitor/DMSO control - Include blank wells Step1->Step2 Step3 Pre-incubation: 15-30 min at assay temperature Step2->Step3 Step4 Reaction Initiation: Add substrate/cofactor/resazurin mixture Step3->Step4 Step5 Kinetic Measurement: Fluorescence read every 2-5 min for 60-120 min Step4->Step5 Step6 Data Processing: Blank correction Initial velocity calculation Step5->Step6 Step7 Analysis: IC₅₀ determination Mechanism evaluation Step6->Step7 Blank1 Raw Data - (Substrate Blank + Sample Blank) End Interpretation & Reporting Step7->End

Figure 2: DprE1 Inhibition Assay Workflow. This flowchart outlines the key steps in performing the DprE1 enzyme inhibition assay, from initial reagent preparation through data analysis. The detailed procedure ensures accurate assessment of inhibitor potency and mechanism, with special emphasis on the recommended blank correction method to account for potential interference from both substrate and test compounds. [2] [3]

Conclusion and Research Applications

The DprE1 enzyme inhibition assay described herein provides a robust, reproducible method for evaluating potential inhibitors like this compound. The fluorescence-based approach with appropriate blank correction strategies enables accurate determination of inhibitory potency while minimizing artifacts from compound interference. [2] [3] This protocol is particularly valuable for mechanistic studies of novel DprE1 inhibitors, allowing researchers to distinguish between different inhibition modalities (competitive, non-competitive, covalent) and assess time-dependent inhibition behavior. [4] [2]

The application of this assay extends beyond simple potency assessment to structure-activity relationship studies and lead optimization campaigns in tuberculosis drug discovery. With the ongoing clinical development of DprE1 inhibitors and the validation of this target for anti-tuberculosis therapy, standardized and well-characterized assay protocols become increasingly important for comparing compounds across different research groups and accelerating the development of much-needed therapeutic agents against drug-resistant tuberculosis. [1] [2] The comprehensive approach outlined in these application notes provides researchers with the necessary tools to reliably characterize DprE1 inhibitors and contribute to this critical area of infectious disease research.

References

structure-activity relationship study of DprE1-IN-6 scaffold

Author: Smolecule Technical Support Team. Date: February 2026

Identified Information on DprE1-IN-6

The table below summarizes the core data found for this compound from a chemical supplier's website [1].

Property Description
Name This compound
Chemical Formula C22H24N6O [1]
Molecular Weight 388.47 g/mol [1]
Biological Activity DprE1 inhibitor (general statement) [1]
Storage Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1]

Context of DprE1 as a Drug Target

To aid your research, it is helpful to understand the significance of DprE1, the enzyme targeted by this compound.

  • Essential Function: DprE1 is a bacterial enzyme that is essential for the biosynthesis of the mycobacterial cell wall. It catalyzes a key step in the production of decaprenylphosphoryl arabinose (DPA), which is the sole precursor for the arabinan component of the cell wall polymers arabinogalactan and lipoarabinomannan [2] [3] [4].
  • Promising Target: Because of its crucial role and the fact that it is not present in humans, DprE1 is considered a highly promising and validated target for developing new anti-tuberculosis drugs, especially against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains [2] [5] [4]. The following diagram illustrates its role in cell wall synthesis.

G DPR DPR (Decaprenylphosphoryl Ribose) DPX DPX (Intermediate) DPR->DPX Oxidation DPA DPA (Decaprenylphosphoryl Arabinose) DPX->DPA Reduction CellWall Cell Wall Synthesis (Arabinogalactan & Lipoarabinomannan) DPA->CellWall DprE1 DprE1 Enzyme (FAD-dependent) DprE1->DPR Catalyzes DprE2 DprE2 Enzyme (NADH-dependent) DprE2->DPX Catalyzes

Suggestions for Further Research

Given the scarcity of specific data on this compound, you may need to adopt alternative strategies to gather the information you need.

  • Consult Specialized Databases: Search major scientific databases like PubChem and ChEMBL using the compound's name or molecular formula. These platforms often contain bioactivity data and may list related publications.
  • Broaden Your Search: Consider investigating other well-characterized DprE1 inhibitors to understand common SAR patterns in this field. The reviews I found mention several inhibitor classes, including benzothiazinones (e.g., BTZ043, PBTZ169), quinoxalines, and dinitrobenzamides [2] [5] [4]. The methodologies and SAR insights from these compounds could be highly informative.
  • Explore Experimental Workflows: While a specific protocol for this compound is unavailable, the diagram below outlines a general virtual screening workflow used to identify DprE1 inhibitors, as described in one of the studies [3]. This may serve as a reference for designing your own experiments.

G Start Large Compound Library Filter Filtering (e.g., Lead-likeness) Start->Filter Model Pharmacophore Model & 3D Search Filter->Model Docking Molecular Docking Model->Docking ADMET ADMET Prediction Docking->ADMET Hits Identified Hit Compounds ADMET->Hits

References

Comprehensive Application Notes and Protocols: Pharmacophore Modeling for DprE1 Inhibitors in Tuberculosis Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DprE1 Inhibition and Pharmacophore Modeling

DprE1 as a Therapeutic Target for Tuberculosis

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a flavoprotein enzyme that has emerged as a promising drug target for combating tuberculosis, particularly against drug-resistant strains. DprE1 plays a critical role in the biosynthesis of the mycobacterial cell wall by catalyzing the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-ribose (DPX), which is subsequently converted to decaprenylphosphoryl-β-D-arabinose (DPA) by DprE2. DPA serves as the exclusive arabinose donor for the synthesis of key cell wall components, arabinogalactan and lipoarabinomannan, making DprE1 inhibition lethal to Mycobacterium tuberculosis (Mtb). The vulnerability of DprE1 to inhibition by diverse chemical scaffolds and its conservation across mycobacterial species have positioned it as an attractive target for anti-TB drug development. Several DprE1 inhibitors, including BTZ-043, PBTZ-169 (macozinone), TBA-7371, and OPC-167832, have advanced to clinical trials, validating the therapeutic potential of this target. [1] [2]

Fundamentals of Pharmacophore Modeling

A pharmacophore is formally defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response." In practical terms, a pharmacophore model abstracts key molecular interactions into features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (R), and positive/negative ionizable groups. Pharmacophore modeling approaches are broadly categorized as:

  • Structure-based pharmacophore modeling: Derived from analysis of protein-ligand complex structures, identifying interaction points between the target protein and bound ligands.
  • Ligand-based pharmacophore modeling: Generated from a set of known active ligands by identifying common chemical features responsible for biological activity. [3]

The computational efficiency of pharmacophore-based virtual screening makes it particularly valuable in the early stages of drug discovery, especially for targets like DprE1 where both structural and ligand data are available. When combined with other computational approaches such as molecular docking, molecular dynamics simulations, and ADMET prediction, pharmacophore modeling becomes a powerful tool for identifying novel lead compounds. [4] [2]

Ligand-Based Pharmacophore Modeling for DprE1 Inhibitors

Protocol for Ligand-Based Hypothesis Generation

Objective: To generate a common pharmacophore hypothesis from a set of known DprE1 inhibitors using ligand-based approaches. This protocol utilizes the PHASE module of Schrödinger's drug discovery suite, which is specifically designed for comprehensive pharmacophore modeling and 3D-QSAR analysis. [5] [2]

Step-by-Step Workflow:

  • Data Set Curation and Preparation:

    • Select a diverse set of 30-40 compounds with known DprE1 inhibitory activity (IC₅₀ values) covering a wide activity range (recommended: 4-5 log units).
    • Convert IC₅₀ values to pIC₅₀ using the formula: pIC₅₀ = -log₁₀(IC₅₀). This transformation creates a linear relationship between binding affinity and molecular features for QSAR analysis.
    • Sketch 2D structures of all compounds using a molecular builder (e.g., Maestro's 2D Sketcher) and convert them to 3D structures.
    • Perform energy minimization using LigPrep module with OPLS3e or OPLS_2005 force field. Generate possible stereoisomers, ionization states at physiological pH (7.0 ± 2.0), and eliminate duplicates.
    • Generate multiple low-energy conformations for each compound using ConfGen with OPLS_2005 force field to ensure comprehensive conformational coverage.
  • Pharmacophore Feature Identification:

    • Import energy-minimized structures and corresponding pIC₅₀ values into the PHASE module.
    • Define common pharmacophore features using the built-in feature dictionary: Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), Hydrophobic Group (H), Positively/Negatively Ionizable (P/N), and Aromatic Ring (R).
    • For the DprE1 target, studies have identified particularly relevant features including AHRRR (one Acceptor, one Hydrophobic, three Aromatic Rings) and ADRRR (one Acceptor, one Donor, three Aromatic Rings) hypotheses. [5] [2]
  • Common Pharmacophore Hypothesis (CPH) Generation:

    • Set the maximum number of pharmacophore sites to five features based on optimal complexity for DprE1 inhibitors.
    • Use the "Develop Common Pharmacophore Hypothesis" function to identify common spatial arrangements of features across active compounds.
    • Score generated hypotheses using the built-in scoring function that considers:
      • Alignment score (how well features align across active compounds)
      • Vector score (directionality of hydrogen bonds)
      • Volume score (overlap of molecular volumes)
      • Selectivity score (specificity to active vs. inactive compounds)
      • Survival score (overall quality metric)
    • Select the hypothesis with the highest survival score for further analysis. For DprE1 inhibitors, survival scores >2.5 typically indicate robust models. [5]
  • 3D-QSAR Model Development:

    • Select the best CPH and use it to develop an atom-based 3D-QSAR model.
    • Divide compounds into training set (80%) and test set (20%) using random selection or activity-based sorting.
    • Apply Partial Least Squares (PLS) regression with 3-5 factors to establish the correlation between pharmacophore placement and biological activity.
    • Validate the model using statistical measures: R² (correlation coefficient), Q² (predictive power), F (Fisher statistic), and RMSE (root mean square error). A robust DprE1 model should have R² > 0.70 and Q² > 0.50. [5] [6]

Table 1: Statistical Validation Parameters for Robust Pharmacophore Models

Parameter Recommended Value Interpretation
> 0.70 Goodness of fit for training set
> 0.50 Predictive accuracy for test set
RMSE < 0.50 Model precision (lower values preferred)
Pearson-R > 0.80 Correlation between predicted vs. actual activity
F > 30 Overall statistical significance
Critical Parameters and Troubleshooting
  • Conformational Sampling: Insufficient conformational coverage may miss the bioactive conformation. Increase the maximum number of conformers per compound to 100-200 with an energy window of 10-20 kcal/mol.
  • Activity Threshold Definition: Define "active" and "inactive" compounds appropriately based on the activity range. For DprE1 inhibitors, compounds with pIC₅₀ > 6.0 are typically considered active.
  • Feature Tolerance: Adjust feature tolerances (default 1.2-2.0 Å) to balance model specificity and generality. Smaller tolerances create more restrictive models.
  • Model Validation: Always use external test sets and scrambling validation (Y-randomization) to ensure model robustness and avoid overfitting.

Structure-Based Pharmacophore Modeling for DprE1

Protocol for Structure-Based Hypothesis Generation

Objective: To generate a pharmacophore model based on the 3D structure of DprE1 in complex with a known inhibitor. This approach is particularly valuable when active site interactions are well-characterized. [7]

Step-by-Step Workflow:

  • Protein Structure Preparation:

    • Retrieve DprE1 crystal structure from PDB (recommended structures: 4P8C [6], 4KW5 [2]).
    • Use Protein Preparation Wizard (Schrödinger) to:
      • Add missing hydrogen atoms and side chains
      • Correct protonation states at pH 7.0
      • Remove water molecules beyond 5Å from binding site
      • Optimize hydrogen bonding network
      • Perform restrained energy minimization (RMSD cutoff 0.3Å)
  • Binding Site Analysis:

    • Identify the active site from the co-crystallized ligand location
    • For DprE1, key residues include Cys387 (for covalent inhibitors), Lys418, Tyr60, Asn385, and Val365
    • Define the binding site grid centered on the cocrystallized ligand with dimensions 10-15Å in each direction
  • Interaction Analysis and Feature Mapping:

    • Analyze specific interactions between DprE1 and the cocrystallized ligand
    • Map observed interactions to pharmacophore features:
      • H-bond acceptors/donors for polar interactions with Lys418, Tyr60
      • Hydrophobic features for interactions with Val365, Leu363, Phe369
      • Aromatic rings for π-π or cation-π interactions
    • Generate complementary features based on protein pharmacophores
  • Pharmacophore Model Generation:

    • Use structure-based pharmacophore generation tools (e.g., Phase, MOE, Discovery Studio)
    • Export features with appropriate coordinates and tolerances
    • Validate model by confirming it recapitulates known active compounds

Table 2: Key DprE1 Binding Site Residues and Their Pharmacophore Implications

Residue Role in Catalysis/Inhibition Pharmacophore Feature
Cys387 Covalent binding for some inhibitors Reactive center (covalent inhibitors)
Lys418 Forms key H-bonds with inhibitors H-bond donor/acceptor feature
Tyr60 Stabilizes ligand positioning H-bond donor feature
Asn385 Participates in H-bond network H-bond acceptor feature
Val365 Forms hydrophobic pocket Hydrophobic feature
Phe369 Creates aromatic surface Aromatic ring feature

Virtual Screening and Lead Identification

Protocol for Pharmacophore-Based Virtual Screening

Objective: To identify novel DprE1 inhibitors by screening compound databases against the validated pharmacophore model. [5] [2] [6]

Step-by-Step Workflow:

  • Database Preparation:

    • Select appropriate chemical databases (ZINC, chEMBL, in-house collections)
    • Filter using drug-like properties: Molecular weight < 500, LogP < 5, HBD < 5, HBA < 10
    • Prepare compounds using similar protocol as for training set: generate tautomers, stereoisomers, and low-energy conformers
  • Pharmacophore Screening:

    • Use the validated pharmacophore model as a 3D search query
    • Set matching tolerance to 1.0-1.5Å for initial screening
    • Require compounds to match at least 4-5 features of the hypothesis
    • Use phase screening score to rank hits (higher scores indicate better alignment)
  • Molecular Docking:

    • Subject top pharmacophore hits (scores >1.5) to rigid receptor docking using Glide (Schrödinger)
    • Use Standard Precision (SP) mode for initial filtering
    • Apply Extra Precision (XP) mode for top-ranked compounds (docking scores < -9.0 kcal/mol)
    • Analyze binding modes for key interactions with DprE1 residues
  • Binding Free Energy Calculations:

    • Perform MM-GBSA calculations for top docking hits using Prime module
    • Use OPLS3e force field and VSGB solvation model
    • Prioritize compounds with predicted binding energies < -50 kcal/mol
  • ADMET Profiling:

    • Evaluate drug-like properties using QikProp: LogP, LogS, HBD, HBA, rule-of-five violations
    • Predict toxicity using admetSAR or pkCSM: hERG inhibition, hepatotoxicity, mutagenicity
    • For anti-TB drugs, specifically check mycoCSM for anti-mycobacterial activity prediction

The following diagram illustrates the complete virtual screening workflow integrating both pharmacophore and structure-based approaches:

Start Start Virtual Screening DB Compound Database (ZINC, chEMBL, In-house) Start->DB Filter Drug-like Filtering MW < 500, LogP < 5 HBD < 5, HBA < 10 DB->Filter Prep Compound Preparation Tautomers, Stereoisomers Low-energy Conformers Filter->Prep Screen Pharmacophore Screening Match 4-5 Features Tolerance: 1.0-1.5Å Prep->Screen Score Rank by Phase Score (> 1.5 for further analysis) Screen->Score Dock1 Molecular Docking Glide SP Mode Score->Dock1 Dock2 Refined Docking Glide XP Mode Score < -9.0 kcal/mol Dock1->Dock2 MMGBSA MM-GBSA Calculations Binding Energy < -50 kcal/mol Dock2->MMGBSA ADMET ADMET Profiling QikProp, admetSAR, mycoCSM MMGBSA->ADMET Hits Potential DprE1 Inhibitors ADMET->Hits Model Validated Pharmacophore Model (AHRRR or ADRRR) Model->Screen

Experimental Protocols and Validation

Comprehensive Workflow for DprE1 Pharmacophore Modeling

The following integrated protocol combines ligand-based and structure-based approaches for robust DprE1 inhibitor identification:

cluster_lb Ligand-Based Approach cluster_sb Structure-Based Approach LB1 Known DprE1 Inhibitors (30-40 compounds) LB2 Structure Preparation Energy Minimization Conformational Analysis LB1->LB2 LB3 Feature Identification HBA, HBD, Hydrophobic, Aromatic LB2->LB3 LB4 Common Pharmacophore Hypothesis Generation LB3->LB4 LB5 3D-QSAR Model Development & Validation LB4->LB5 Int1 Integrated Pharmacophore Model LB5->Int1 SB1 DprE1 Crystal Structure (4P8C, 4KW5) SB2 Protein Preparation Missing residues, H-bonds Energy minimization SB1->SB2 SB3 Binding Site Analysis Key residues: Cys387, Lys418, Tyr60 SB2->SB3 SB4 Interaction Feature Mapping SB3->SB4 SB5 Structure-Based Pharmacophore Generation SB4->SB5 SB5->Int1 Int2 Virtual Screening & Hit Identification Int1->Int2 Int3 Experimental Validation Biological Assays Int2->Int3

Model Validation Techniques

Statistical Validation:

  • Internal Validation: Q² from training/test set division, cross-validation
  • External Validation: Prediction of truly external compounds not used in model building
  • Y-Randomization: Scramble activity data to ensure model not correlating noise

Biological Validation:

  • DprE1 Enzyme Inhibition Assay: Measure IC₅₀ values for top virtual screening hits
  • Whole Cell Anti-TB Activity: Determine MIC against Mtb H37Rv and clinical isolates
  • Cytotoxicity Screening: Assess selectivity indices against mammalian cell lines

Application Notes and Conclusions

Practical Considerations for DprE1 Pharmacophore Modeling

Scaffold Diversity and Specificity: When building DprE1 pharmacophore models, include compounds from diverse chemical classes (azaindoles, benzothiazinones, hydantoins, triazoles) to create a comprehensive hypothesis that captures essential features across different scaffolds. However, maintain specificity by ensuring all training set compounds are confirmed DprE1 inhibitors with consistent assay data. The AHRRR hypothesis identified in multiple studies appears to represent a core feature set for DprE1 inhibition, particularly for non-covalent inhibitors. [5] [7] [2]

Covalent vs. Non-Covalent Inhibitors: DprE1 inhibitors are broadly classified as covalent (e.g., BTZ-043 forming covalent bond with Cys387) or non-covalent (e.g., TBA-7371). For covalent inhibitors, include the reactive feature (often an electrophilic center) in the pharmacophore model. For non-covalent inhibitors, focus on complementary interactions with key residues like Lys418 and Tyr60. Consider developing separate models for these classes unless specifically designing hybrid features.

Multi-Protocol Integration: Pharmacophore modeling should not be used in isolation but as part of an integrated computational workflow. Successful DprE1 inhibitor identification typically involves:

  • Pharmacophore-based virtual screening for initial filtering
  • Molecular docking for binding mode analysis
  • MM-GBSA for binding affinity prediction
  • Molecular dynamics (100-200 ns) for complex stability assessment
  • ADMET prediction for drug-likeness evaluation

This multi-tier approach increases confidence in identified hits before resource-intensive experimental validation. [2] [6]

Experimental Concordance: Computational predictions must ultimately align with experimental results. The most successful DprE1 pharmacophore models have identified compounds with experimental IC₅₀ values < 1 μM and anti-TB MIC values < 5 μg/mL. Regularly refine models based on newly published DprE1 inhibitors to improve predictive performance.

Conclusion and Future Perspectives

Pharmacophore modeling has established itself as a valuable approach in the DprE1 inhibitor discovery pipeline, successfully identifying multiple lead compounds with experimental validation. The AHRRR and ADRRR hypotheses represent robust starting points for virtual screening, while structure-based approaches provide complementary insights into essential protein-ligand interactions. As structural information on DprE1 complexes grows and machine learning algorithms advance, pharmacophore models will continue to evolve in their predictive accuracy and chemical applicability. The integration of these computational approaches with experimental validation creates a powerful strategy for addressing the urgent need for novel anti-tuberculosis agents, particularly against drug-resistant strains.

References

Comprehensive Application Notes and Protocols for Virtual Screening of DprE1 Inhibitors Similar to DprE1-IN-6

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DprE1 as a Therapeutic Target for Tuberculosis

1.1 Biological Significance of DprE1 Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is a flavoprotein enzyme that plays an essential role in the biosynthesis of the mycobacterial cell wall. It catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-ribose (DPX), which is subsequently reduced to decaprenylphosphoryl-β-D-arabinose (DPA) by its partner enzyme DprE2. DPA serves as the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, critical components of the mycobacterial cell wall that provide structural integrity and contribute to virulence [1] [2]. The essential nature of DprE1 for Mycobacterium tuberculosis survival, combined with its accessibility in the periplasmic space, makes it an attractive drug target for novel anti-tubercular agents, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [3] [1].

1.2 DprE1-IN-6 as a Reference Compound this compound (Compound 56) is a potent DprE1 inhibitor with demonstrated anti-tubercular activity against M. tuberculosis H37Rv strain (MIC: 1 μM). This compound exhibits activity against drug-resistant strains and demonstrates favorable pharmacokinetic properties including high microsomal stability and medium clearance [4]. Its chemical structure (C~22~H~24~N~6~O, molar mass: 388.47) serves as a valuable starting point for virtual screening campaigns aimed at identifying structurally related compounds with improved potency and drug-like properties [4].

Overview of Virtual Screening Strategies for DprE1 Inhibitor Identification

Virtual screening (VS) represents a collection of computational techniques used in drug discovery to evaluate large libraries of small molecules and identify those structures most likely to bind to a specific drug target, in this case DprE1 [5] [6]. These methods can be broadly categorized into ligand-based approaches (which rely on known active compounds) and structure-based approaches (which utilize the three-dimensional structure of the target protein) [5] [7]. For DprE1 inhibitor discovery, integrated strategies that combine both approaches have proven particularly effective in identifying novel chemotypes with potent anti-mycobacterial activity [3] [1].

Table 1: Comparison of Virtual Screening Approaches for DprE1 Inhibitor Identification

Screening Approach Key Features Data Requirements Success Examples
Ligand-Based Utilizes known active compounds as references Known active compounds and their bioactivity data Identification of novel azaindole derivatives [1]
Structure-Based Direct assessment of ligand binding to protein structure 3D protein structure (e.g., PDB: 4P8K, 4P8L, 6HFW) Discovery of compound H3 (MIC~Mtb~ = 1.25 μM) [3]
Hybrid Methods Combines ligand and structure-based approaches Both active compound data and protein structure Identification of compounds B2 and H3 as DprE1 inhibitors [3]

Ligand-Based Virtual Screening Protocols

Computational Bioactivity Fingerprint (CBFP) Similarity Searching

3.1.1 Protocol Overview The CBFP approach characterizes compounds based on their predicted biological activity profiles across multiple protein targets, enabling identification of molecules with similar bioactivity patterns rather than just structural similarity. This method demonstrates exceptional scaffold hopping capability, making it particularly valuable for discovering structurally diverse inhibitors [3].

3.1.2 Step-by-Step Methodology

  • Step 1: Calculate three sets of molecular descriptors (CATS, MACCS, and MOE2D) for each compound in the screening library and for reference compounds (e.g., this compound) [3].
  • Step 2: Generate CBFP descriptors by processing compounds through established 832 × 9 QSAR models for 832 diverse proteins, creating an 832-bit vector representing the compound's predicted bioactivity profile [3].
  • Step 3: Convert the feature vector to a binary fingerprint using a cutoff of 0.5, where 1 indicates high probability of binding to that protein target [3].
  • Step 4: Calculate similarity between reference compounds and screening library using the Tanimoto similarity coefficient based on CBFP representations [3] [7].
  • Step 5: Select top-ranking compounds (e.g., top 5,000 per reference molecule) for further analysis, creating a focused subset for subsequent screening steps [3].

3.1.6 Technical Considerations The CBFP approach requires significant computational resources for initial descriptor calculation, but subsequent similarity searches are highly efficient. This method is particularly valuable when diverse chemotypes with DprE1 inhibition activity are available as reference compounds, as it focuses on biological activity space rather than purely structural similarity [3].

Pharmacophore Modeling and 3D-QSAR Development

3.2.1 Protocol Overview Pharmacophore modeling defines the essential steric and electronic features responsible for biological activity, providing a template for database screening. When combined with 3D-QSAR, this approach enables both identification of potential hits and prediction of their activity [1].

3.2.2 Step-by-Step Methodology

  • Step 1: Curate a diverse set of known DprE1 inhibitors (40-50 compounds) with consistent biological assay data (e.g., IC~50~ values) [1].
  • Step 2: Prepare compounds using energy minimization with OPLS3e force field in Schrödinger's LigPrep, generating 3D structures with correct ionization states and stereochemistry [1].
  • Step 3: Develop pharmacophore hypotheses using the Phase module in Schrödinger, selecting the best model based on statistical parameters (e.g., survival score) [1].
  • Step 4: Validate the pharmacophore model using test set compounds and decoy molecules to ensure robustness in identifying active compounds [1].
  • Step 5: Screen compound databases using the validated pharmacophore model, selecting compounds with high Phase scores (> 2.000) for further analysis [1].

Table 2: Key Parameters for Pharmacophore Model Development and Screening

Parameter Specification Rationale
Number of Training Compounds 40-50 diverse actives Ensures adequate structure-activity information
Active Concentration Range Minimum 10-fold IC~50~ variation Enables identification of critical pharmacophoric features
Phase Score Cutoff > 2.000 Balances selectivity and recall in database screening
Conformational Sampling Extended search with OPLS3e force field Ensures bioactive conformation is represented

Structure-Based Virtual Screening Protocols

Molecular Docking for DprE1 Inhibitor Identification

4.1.1 Protocol Overview Molecular docking predicts the binding orientation and affinity of small molecules within the DprE1 active site, enabling prioritization of compounds for experimental testing [3] [5]. This approach requires high-quality protein structures and careful validation of docking protocols.

4.1.2 Step-by-Step Methodology

  • Step 1: Select appropriate DprE1 crystal structure (e.g., PDB: 4P8K, 4P8L, 4KW5, or 6HFW) based on resolution (< 2.2 Å) and ligand occupancy [3] [8] [1].
  • Step 2: Prepare protein structure using Protein Preparation Wizard (Schrödinger) to assign proper bond orders, hydrogenate, optimize hydrogen bonding, and minimize the structure [3].
  • Step 3: Define binding site using the co-crystallized ligand (e.g., Ty38c in 4P8K) with a grid box extending 10-15 Å in each dimension to encompass the entire active site [3].
  • Step 4: Prepare ligand libraries using LigPrep (Schrödinger) or Open Babel to generate 3D structures, correct ionization states, tautomers, and stereochemistry [3] [9].
  • Step 5: Perform docking using Glide (SP or XP mode), AutoDock Vina, or similar software, with validation against known active and inactive compounds to ensure scoring function reliability [3] [1] [2].
  • Step 6: Analyze binding poses focusing on key interactions with DprE1 residues (Cys387, Lys418, Asn385, Tyr60, etc.) and structural complementarity with the binding site [3] [8].
Binding Affinity Refinement with MM-GBSA Calculations

4.2.1 Protocol Overview The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method provides more accurate binding affinity estimates than standard docking scores by incorporating solvation effects and conformational flexibility [1].

4.2.2 Step-by-Step Methodology

  • Step 1: Select top-ranked compounds from docking studies (typically 50-100 compounds) for MM-GBSA analysis [1].
  • Step 2: Use the Prime module in Schrödinger with the OPLS3e force field and VSGB solvation model to calculate binding free energies [1].
  • Step 3: Apply the following calculation parameters:
    • Implicit solvent model: VSGB 2.0
    • Force field: OPLS3e
    • Sampling: No sampling (single trajectory)
  • Step 4: Rank compounds based on predicted ΔG~bind~ values, prioritizing those with values < -9.0 kcal/mol [1].
  • Step 5: Correlate MM-GBSA results with docking scores and ligand efficiency metrics to select compounds for experimental validation [1].
Molecular Dynamics Simulations for Binding Stability Assessment

4.3.1 Protocol Overview Molecular dynamics (MD) simulations assess the temporal stability of protein-ligand complexes under simulated physiological conditions, providing insights into binding mechanics and conformational changes [3] [1].

4.3.2 Step-by-Step Methodology

  • Step 1: Prepare the protein-ligand complex using the best docking pose as the starting structure [3].
  • Step 2: Set up the system using Amber18 or Desmond with the ff14SB force field for the protein and GAFF for the ligand, using AM1-BCC charges [3].
  • Step 3: Solvate the system in a TIP3P water box with 10 Å padding and add ions to neutralize the system charge [3].
  • Step 4: Perform energy minimization in four stages with gradually decreasing restraints on protein and ligand atoms [3].
  • Step 5: Equilibrate the system with 30 ps heating to 300 K under NVT ensemble followed by 110 ps equilibration under NPT ensemble (1 atm, 300 K) [3].
  • Step 6: Run production simulation for 100-500 ns with a 2 fs time step, saving coordinates every 10-100 ps for analysis [3] [1].
  • Step 7: Analyze trajectories using CPPTRAJ (AmberTools) or Desmond Analysis Tools to calculate RMSD, RMSF, hydrogen bonding patterns, and interaction fingerprints [3] [1].

G Start Start Virtual Screening LB Ligand-Based Screening Start->LB SB Structure-Based Screening Start->SB Similarity Similarity Search (CBFP/Tanimoto) LB->Similarity Pharmacophore Pharmacophore Modeling (Phase) LB->Pharmacophore Docking Molecular Docking (Glide/AutoDock Vina) SB->Docking Hits Hit Identification Similarity->Hits Pharmacophore->Hits MD Molecular Dynamics (Amber/Desmond) Docking->MD MD->Hits Validation Experimental Validation Hits->Validation

Figure 1: Integrated virtual screening workflow for DprE1 inhibitor identification combining ligand-based and structure-based approaches.

Experimental Validation Protocols

Biochemical and Cellular Assays for DprE1 Inhibition

5.1.1 Biochemical DprE1 Enzyme Inhibition Assay

  • Objective: Determine the half-maximal inhibitory concentration (IC~50~) of hits against purified DprE1 enzyme [3] [1].
  • Protocol:
    • Express and purify recombinant DprE1 enzyme from E. coli or M. smegmatis [3].
    • Incubate DprE1 with test compounds (0.01-100 μM range) and substrate (DPR) for 30 minutes at 37°C [3] [1].
    • Measure reaction products using HPLC or spectrophotometric methods to determine enzyme activity [3].
    • Calculate IC~50~ values using non-linear regression of concentration-response data [1].

5.1.2 Whole-Cell Anti-mycobacterial Activity Assay

  • Objective: Determine the minimal inhibitory concentration (MIC) of hits against M. tuberculosis and related mycobacterial species [3] [4].
  • Protocol:
    • Culture M. tuberculosis H37Rv or clinical isolates in Middlebrook 7H9 medium [3] [4].
    • Incubate with serial dilutions of test compounds (0.1-50 μM range) for 7-14 days at 37°C [3].
    • Determine MIC~99~ (concentration inhibiting 99% growth) using resazurin reduction or CFU enumeration [3] [4].
    • Include positive (BTZ043, isoniazid) and negative controls in each experiment [3] [9].

Table 3: Key Assays for Experimental Validation of DprE1 Inhibitors

Assay Type Measured Parameter Success Criteria Interpretation
Enzyme Inhibition IC~50~ < 1 μM Potent enzyme inhibition
Anti-mycobacterial MIC~99~ < 10 μM Whole-cell activity
Cytotoxicity CC~50~ (mammalian cells) > 50 μM Selective anti-mycobacterial activity
MIC Shift Assay MIC change with DprE1 overexpression Increased MIC Target engagement evidence

ADMET Profiling and Hit-to-Lead Optimization

In Silico ADMET Prediction

6.1.1 Protocol Overview Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling identifies compounds with favorable drug-like properties early in the discovery process, reducing attrition in later development stages [1] [2] [9].

6.1.2 Step-by-Step Methodology

  • Step 1: Calculate key physicochemical properties including molecular weight (<500 Da), ALogP (<5), hydrogen bond donors (<5), and hydrogen bond acceptors (<10) to assess Lipinski's Rule of Five compliance [1] [9].
  • Step 2: Predict absorption parameters using SwissADME or QikProp, focusing on human intestinal absorption (HIA) and Caco-2 permeability [1] [2].
  • Step 3: Assess distribution characteristics including blood-brain barrier permeability (BBB) and plasma protein binding (PPB) using pkCSM or ADMETlab 2.0 [2] [9].
  • Step 4: Predict metabolic stability and potential drug-drug interactions through cytochrome P450 inhibition screening (particularly CYP2D6 and CYP3A4) [2] [9].
  • Step 5: Evaluate toxicity endpoints including hepatotoxicity, AMES mutagenicity, and hERG inhibition using StopTox or pkCSM [9].

6.1.3 Data Interpretation Guidelines Compounds should ideally fall within the following ranges for key ADMET parameters:

  • Polar Surface Area (PSA): <140 Ų [2]
  • ALogP98: <5.0 [2]
  • CYP2D6 inhibition: Non-inhibitor preferred [2]
  • Hepatotoxicity: Non-toxic prediction [2] [9]
  • BBB permeability: Low to moderate for anti-TB drugs (to minimize CNS side effects) [9]
Hit Selection and Prioritization Criteria

6.2.1 Multi-Parameter Optimization Approach Hit compounds should be evaluated using a weighted scoring system that incorporates both potency and drug-like properties:

  • Potency (40% weight): IC~50~ < 1 μM, MIC < 10 μM [3] [4]
  • Selectivity (20% weight): SI (Selectivity Index) = CC~50~/MIC > 10 [3]
  • Drug-likeness (20% weight): Compliance with Lipinski's Rule of Five, low predicted toxicity [1] [9]
  • Synthetic tractability (10% weight): Feasibility of chemical synthesis and modification [1]
  • Structural novelty (10% weight): New chemotypes to expand intellectual property landscape [3]

6.2.2 Progression Criteria for Lead Candidates Compounds should meet the following minimal criteria for advancement to lead optimization:

  • DprE1 enzyme IC~50~ < 2 μM [3] [1]
  • Anti-mycobacterial activity (MIC) < 10 μM against M. tuberculosis H37Rv [3] [4]
  • Selectivity index > 10 (mammalian cell cytotoxicity) [3]
  • Favorable in silico ADMET profile with no critical liabilities [1] [2]
  • Confirmed target engagement through mechanistic studies [3]

Conclusion and Future Perspectives

The integrated virtual screening protocols described in this document provide a comprehensive framework for identifying novel DprE1 inhibitors with potential as anti-tubercular agents. The combination of ligand-based and structure-based approaches increases the probability of success by leveraging both known structure-activity relationships and structural insights into target-inhibitor interactions [3] [1]. As virtual screening methodologies continue to evolve, incorporating machine learning algorithms and advanced molecular dynamics approaches will further enhance the efficiency and accuracy of DprE1 inhibitor identification [5] [6]. The ongoing threat of drug-resistant tuberculosis underscores the importance of these computational approaches in accelerating the discovery of new therapeutic agents against this global health priority [3] [1].

References

Molecular Dynamics Simulation of DprE1-IN-6 Protein Complex: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as one of the most promising and validated drug targets for tuberculosis treatment due to its essential role in the biosynthesis of arabinogalactan, a crucial component of the Mycobacterium tuberculosis (Mtb) cell wall [1] [2]. As a flavoprotein enzyme, DprE1 catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA) in conjunction with its partner enzyme DprE2 [3]. This two-step epimerization process is critical for the biogenesis of essential mycobacterial cell wall polysaccharides, and inhibition of DprE1 disrupts arabinan synthesis, leading to weakened bacterial cell walls and ultimately bacterial death [4] [3].

The urgent need for novel anti-tubercular agents has been driven by the rising incidence of multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) [4] [2]. DprE1 represents a particularly attractive target because it is essential for mycobacterial growth and survival, and inhibitors can effectively combat drug-resistant strains through a novel mechanism of action [3] [1]. Several DprE1 inhibitors have progressed to clinical trials, including BTZ043, Macozinone (PBTZ169), TBA-7371, and OPC-167832, demonstrating the therapeutic potential of targeting this enzyme [2].

Molecular dynamics (MD) simulations have become an indispensable tool in structural biology and drug discovery, providing atomic-level resolution of protein-ligand interactions and dynamics that are difficult to capture experimentally [5]. For the DprE1-IN-6 complex, MD simulations enable researchers to study the stability of binding interactions, identify key conformational changes, and characterize the dynamic behavior of the protein-ligand complex over time [4] [2]. These insights are crucial for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective DprE1 inhibitors [1] [2].

Biological Context of DprE1

Structural and Functional Overview

DprE1 functions as a heteromeric complex with DprE2 to catalyze the epimerization of DPR to DPA [3]. The enzyme contains a flavin adenine dinucleotide (FAD) cofactor that oxidizes DPR to an intermediate keto compound, which is subsequently reduced by DprE2 using NADH to form DPA [3]. The active site cavity of DprE1 contains several critical catalytic residues, including Cys387, which serves as the covalent attachment point for nitroaromatic inhibitors such as BTZ043 and PBTZ169 [3] [2]. Other important residues include His132 and Asn385, which participate in hydrogen bonding interactions with non-covalent inhibitors [1].

The essential nature of DprE1 for mycobacterial survival has been established through ortholog analysis and genetic studies, validating its position as a high-value drug target [3]. The enzyme's location in the periplasmic space of mycobacteria makes it readily accessible to inhibitors, while its absence in mammalian cells minimizes the potential for off-target effects [3] [2]. The structural insights gained from crystallographic studies of DprE1 in complex with various inhibitors provide a foundation for structure-based drug design and enable the rational optimization of inhibitor properties [2].

DprE1 Inhibition Mechanisms

DprE1 inhibitors can be broadly classified into two categories based on their mechanism of action:

  • Covalent inhibitors: Compounds such as BTZ043 and PBTZ169 contain nitroaromatic groups that are reduced to nitroso intermediates, forming covalent bonds with Cys387 in the active site [3] [2]. This irreversible inhibition effectively blocks enzyme activity but may increase the potential for off-target effects.

  • Non-covalent inhibitors: Compounds such as TBA-7371 and Ty38c inhibit DprE1 through reversible interactions with key active site residues, including hydrogen bonds with His132 and Asn385, and hydrophobic interactions with surrounding residues [1] [2]. These inhibitors typically demonstrate improved selectivity profiles.

Table 1: Classification of DprE1 Inhibitors and Their Mechanisms

Category Representative Compounds Key Interactions Advantages Limitations
Covalent Inhibitors BTZ043, PBTZ169, CT325 Covalent bond with Cys387 Potent, long-lasting effects Potential toxicity, off-target effects
Non-covalent Inhibitors TBA-7371, Ty38c, OPC-167832 H-bonds with His132, Asn385; hydrophobic interactions Improved selectivity, reversible Potential for resistance development

System Preparation Protocols

Initial Structure Preparation

The foundation of a successful MD simulation begins with careful preparation of the initial protein-ligand complex. For the this compound complex, researchers should obtain the starting coordinates from either experimental structures (if available) or through molecular docking approaches [2].

  • Protein Preparation: Begin with the crystal structure of DprE1 (PDB code: 4P8K provides a reliable template for non-covalent inhibitors) [2]. Process the protein structure using the Protein Preparation Wizard in Schrödinger or similar tools in other packages [2]. This includes adding missing hydrogen atoms, correcting protonation states of ionizable residues (particularly His132 which participates in key interactions), and optimizing the hydrogen bonding network [2]. The flavin adenine dinucleotide (FAD) cofactor must be properly parameterized as it is essential for DprE1 function [3].

  • Ligand Preparation: For the IN-6 compound, generate the three-dimensional structure using chemical sketching tools such as Chem Sketch and perform geometry optimization using tools like LigPrep in Schrödinger [4]. Ensure proper protonation states at physiological pH and generate multiple conformers if necessary. Assign partial atomic charges using appropriate methods such as AM1-BCC, which has been successfully applied for DprE1 inhibitors in previous studies [2].

  • Complex Assembly: Dock the prepared IN-6 ligand into the DprE1 active site if an experimental complex is not available. Molecular docking can be performed using Glide SP scoring mode in Schrödinger or similar docking software, focusing on reproduction of key interactions observed with known DprE1 inhibitors [2]. Pay particular attention to maintaining hydrogen bonds with His132 and Asn385, which are critical for inhibitor binding [1].

Force Field Parameterization

Accurate force field parameters are essential for meaningful MD simulations. The following protocol ensures proper parameterization:

  • Protein Force Field: Employ the ff14SB force field for the protein component, as this has been extensively validated for MD simulations of protein-ligand complexes and provides accurate reproduction of protein dynamics [2].

  • Ligand Parameters: For the IN-6 compound, use the AMBER general force field (GAFF) with AM1-BCC charges [2]. These parameters have demonstrated excellent performance for small molecule inhibitors in biological systems. Generate the force field parameters using antechamber or similar tools available in AMBER tools.

  • Solvent Model: Utilize the TIP3P water model for explicit solvation, as this represents the most widely validated water model for biomolecular simulations [2]. Ensure the system is properly neutralized by adding sodium or chloride ions as needed to achieve physiological ionic strength (typically 0.15 M NaCl) [2].

Table 2: System Preparation Parameters and Settings

Component Recommended Method/Force Field Key Considerations Validation Metrics
Protein Structure Protein Preparation Wizard (Schrödinger) Protonation states, missing residues, H-bond optimization RMSD of heavy atoms < 0.3 Å
Ligand Parameters GAFF with AM1-BCC charges Proper dihedrals, charge distribution, rotatable bonds Torsion energy profile matching QM
Solvation TIP3P water box, 10 Å minimum padding System neutrality, ion placement, periodic boundaries Density convergence during equilibration
Cofactor Treatment Specialized parameters for FAD Redox state, partial charges, bonding interactions Comparison to crystal geometry

Simulation Execution Parameters

Energy Minimization and Equilibration

Proper equilibration of the system is crucial before initiating production MD simulations to relieve steric clashes and bad contacts that may exist in the initial structure. The following stepwise equilibration protocol has been successfully applied to DprE1-inhibitor complexes [2]:

  • Energy Minimization: Perform a four-stage minimization process using the sander.MPI engine in AMBER18 or equivalent functionality in other MD packages [2]. Begin with 1000 steps of steepest descent followed by 2000 cycles of conjugate gradient optimization at each stage. Apply positional restraints with decreasing force constants: start with 50 kcal·mol⁻¹·Å⁻² on protein and ligand atoms, then reduce to 10 kcal·mol⁻¹·Å⁻², followed by restraints on protein atoms only, and finally complete minimization without restraints [2].

  • System Heating: Gradually heat the system from 0 K to 300 K over 30 ps using weak-coupling thermostats under the NVT ensemble (constant Number of particles, Volume, and Temperature) [2]. Maintain positional restraints on protein heavy atoms during this phase to allow solvent relaxation around the protein structure.

  • System Equilibration: Conduct a 110 ps equilibration under the NPT ensemble (constant Number of particles, Pressure, and Temperature) at 300 K and 1 atm pressure without any positional restraints [2]. This allows the system to reach proper density and ensures stable simulation conditions before production dynamics.

Production MD Simulation

For production simulations of the this compound complex, the following parameters are recommended based on successful MD studies of DprE1 with various inhibitors [2]:

  • Simulation Length: Perform unrestrained production simulations for a minimum of 500 ns using the NPT ensemble (P = 1 atm, T = 300 K) [2]. Longer simulations (1 μs or more) may be necessary to capture rare events or complex conformational changes.

  • Integration Parameters: Use a time step of 2 fs with constraints on bonds involving hydrogen atoms using the SHAKE or LINCS algorithms [2]. This allows for efficient sampling while maintaining numerical stability.

  • Electrostatic Treatment: Employ the Particle Mesh Ewald (PME) algorithm for accurate calculation of long-range electrostatic interactions with a real-space cutoff of 12.0 Å [2].

  • Trajectory Saving: Save conformations every 10 ps for analysis, resulting in 50,000 frames for a 500 ns simulation. This sampling frequency provides sufficient temporal resolution for most analyses while maintaining manageable file sizes.

  • Performance Optimization: Utilize GPU acceleration (e.g., through the pmemd.cuda module in AMBER18) to significantly enhance simulation throughput [2]. Modern GPU systems can achieve simulation speeds of 50-100 ns per day for systems of this size.

Table 3: Production MD Simulation Parameters

Parameter Recommended Setting Alternative Options Rationale
Ensemble NPT (P=1 atm, T=300 K) NVT (V constant) Maintains physiological conditions
Simulation Length 500 ns (minimum) 1 μs for complex dynamics Ensures adequate sampling of relevant motions
Time Step 2 fs 1 fs for increased stability Balance between accuracy and efficiency
Long-range Electrostatics PME with 12 Å cutoff Reaction field, Ewald summation Accurate treatment of electrostatic forces
Constraint Algorithm SHAKE for bonds with H LINCS, SETTLE Enables longer time steps
Trajectory Output Frequency Every 10 ps 1-100 ps depending on storage Balance between resolution and file size

Trajectory Analysis Methods

Structural Stability Metrics

Evaluating the structural stability of the this compound complex throughout the simulation trajectory provides crucial validation of the simulation quality and ligand binding mode. The following analyses should be performed:

  • Root Mean Square Deviation (RMSD): Calculate the backbone RMSD relative to the initial structure using the cpptraj module in AmberTools18 or equivalent tools in other packages [2]. Monitor convergence of the RMSD to stable values, typically within 1-3 Å for well-behaved simulations. Segregate analysis for different domains, particularly the active site region, to identify localized flexibility.

  • Root Mean Square Fluctuation (RMSF): Compute per-residue fluctuations to identify regions of high flexibility and stability. Focus on the binding pocket residues (132-142, 380-390) to assess whether IN-6 binding stabilizes the active site region compared to apo simulations [2].

  • Secondary Structure Analysis: Monitor the preservation of secondary structure elements throughout the simulation using DSSP or similar algorithms. DprE1 maintains characteristic α-helices and β-strands that should remain stable during simulation [2].

Binding Interaction Analysis

Characterizing the protein-ligand interactions provides insights into the molecular basis of DprE1 inhibition by IN-6. Implement the following analyses:

  • Hydrogen Bond Occupancy: Quantify the persistence of hydrogen bonds between IN-6 and key DprE1 residues, particularly His132 and Asn385, which are critical for inhibitor binding [1]. Consider hydrogen bonds with occupancy greater than 30% as significant.

  • Interaction Fingerprints: Generate interaction fingerprints throughout the trajectory to visualize the evolution of hydrophobic contacts, hydrogen bonds, and ionic interactions. Tools such as MDAnalysis provide robust frameworks for these analyses [6].

  • Binding Free Energy Calculations: Employ advanced free energy methods such as MM/PBSA or MM/GBSA to estimate the binding affinity of IN-6 to DprE1. While these methods provide relative rather than absolute binding energies, they can yield valuable insights for comparing related inhibitors [2].

Dynamic Cross-Correlation and Principal Component Analysis

Advanced analyses of concerted motions can reveal allosteric mechanisms and functional dynamics:

  • Dynamic Cross-Correlation Analysis (DCCA): Calculate the cross-correlation matrix of atomic fluctuations to identify coupled motions between different regions of DprE1 [7]. Look for anti-correlated motions between the active site and distal regions that may indicate allosteric communication networks.

  • Principal Component Analysis (PCA): Perform PCA on the trajectory to extract the essential dynamics of the system [7]. Focus on the first few principal components that typically capture the majority of the functionally relevant motions. Project the trajectory onto these components to visualize the conformational sampling.

Visualization and Workflow Diagrams

MD Simulation Workflow

The following Graphviz diagram illustrates the complete workflow for molecular dynamics simulation of the this compound complex, from initial preparation to final analysis:

DprE1_MD_Workflow Start Initial Structure Preparation Prep1 Protein Preparation (PDB: 4P8K) Start->Prep1 Input structure Prep2 Ligand Parameterization (IN-6) Prep1->Prep2 Prepared protein Prep3 Complex Assembly Prep2->Prep3 Parameterized ligand Prep4 Solvation & Ionization Prep3->Prep4 Docked complex Minimization Energy Minimization 4-stage protocol Prep4->Minimization Solvated system Equilibration System Equilibration NVT & NPT ensembles Minimization->Equilibration Minimized structure Production Production MD 500 ns simulation Equilibration->Production Equilibrated system Analysis1 Structural Stability RMSD/RMSF Production->Analysis1 Trajectory data Analysis2 Binding Interactions H-bonds, contacts Analysis1->Analysis2 Stable complex Analysis3 Advanced Analysis DCCA, PCA Analysis2->Analysis3 Interaction profile Results Results Integration & Validation Analysis3->Results Complete analysis

Diagram 1: Complete workflow for MD simulation of the this compound complex, showing the sequential stages from system preparation through production simulation to analysis.

Analysis Workflow

The analysis phase involves multiple parallel pathways for comprehensive characterization of the simulation results:

Analysis_Workflow Trajectory MD Trajectory (500 ns) Structural Structural Analysis Trajectory->Structural Energetic Energetic Analysis Trajectory->Energetic Dynamic Dynamic Analysis Trajectory->Dynamic RMSD RMSD Calculation Structural->RMSD RMSF RMSF Calculation Structural->RMSF SS Secondary Structure Structural->SS Integration Results Integration RMSD->Integration RMSF->Integration SS->Integration HBond H-Bond Occupancy Energetic->HBond Binding Binding Free Energy Energetic->Binding Contacts Interaction Contacts Energetic->Contacts HBond->Integration Binding->Integration Contacts->Integration DCCA Cross-Correlation Dynamic->DCCA PCA Principal Components Dynamic->PCA Cluster Conformational Clustering Dynamic->Cluster DCCA->Integration PCA->Integration Cluster->Integration Validation Experimental Validation Integration->Validation Binding hypothesis

Diagram 2: Comprehensive analysis workflow for this compound MD simulations, showing parallel analysis pathways and their integration for final validation.

Conclusion and Applications

Molecular dynamics simulations of the this compound complex provide atomic-level insights into the mechanism of inhibition and dynamic behavior of this important drug target [5] [2]. The protocols outlined in this document represent best practices derived from successful MD studies of DprE1 with various inhibitors [4] [1] [2]. When properly executed, these simulations can reveal critical interactions responsible for binding affinity and specificity, identify potential allosteric mechanisms, and guide the rational design of improved inhibitors [5].

The integration of simulation results with experimental data from crystallography, enzymatic assays, and antimicrobial activity testing creates a powerful framework for anti-tubercular drug development [4] [1]. As MD simulations continue to benefit from advances in computing hardware and improved force fields, their role in drug discovery projects targeting DprE1 and other tuberculosis drug targets will undoubtedly expand [5]. The protocols described here provide a solid foundation for researchers embarking on such studies and can be adapted as new methodologies emerge in this rapidly evolving field.

References

Comprehensive ADMET Profiling of DprE1 Inhibitors: Application Note for Preclinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DprE1 as a Therapeutic Target for Tuberculosis

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial bacterial flavoenzyme for Mycobacterium tuberculosis cell wall biosynthesis, catalyzing the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA) [1] [2]. As DPA is the sole arabinose donor for the synthesis of key cell wall components arabinogalactan and lipoarabinomannan, inhibition of DprE1 is lethal to the bacterium [3]. This enzyme has emerged as a highly promising target for novel anti-tubercular agents, particularly for combating drug-resistant strains [2]. Multiple DprE1 inhibitors, including covalent inhibitors like the benzothiazinones BTZ043 and Macozinone (PBTZ169), have advanced to clinical trials, validating the target's druggability [4] [1] [5]. A critical component of their development is a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are essential for optimizing efficacy and ensuring safety in preclinical models [1] [6].

Computational ADMET Profiling Protocols

In silico methods provide rapid, cost-effective initial assessments of ADMET properties, guiding the prioritization of lead compounds like DprE1-IN-6 for further experimental testing.

Recommended Protocols for Computational Analysis

Software and Tools:

  • Primary Platforms: Utilize Schrodinger's Drug Discovery Suite (Maestro) for integrated ADMET prediction [3] [7].
  • Web Servers: Employ freely available tools like SwissADME [8] [9], pkCSM [8], and ADMETlab 2.0 [8] for broader property screening.
  • Specialized Toxicity Prediction: Apply Stoptox [8] and pred-hERG [7] for initial toxicity risk assessment.

Methodology:

  • Ligand Preparation: Sketch the 2D structure of this compound or import it from a database. Convert it to a 3D structure and perform energy minimization using tools like LigPrep (Schrödinger) or Open Babel, applying an appropriate force field (e.g., OPLS3e or MMFF94S) [8] [5] [7].
  • Descriptor Calculation: The software will automatically compute key physicochemical descriptors. Critical parameters to analyze are listed in Table 1.
  • Property Prediction: Input the prepared ligand structure into the selected web servers or software modules to generate predictions for absorption, distribution, metabolism, and toxicity endpoints.
Key Physicochemical and ADMET Parameters for DprE1 Inhibitors

Computational profiling of DprE1 inhibitors focuses on a core set of descriptors that profoundly influence a molecule's drug-likeness and pharmacokinetic profile [1]. The following table summarizes optimal ranges for these key parameters, drawing from analyses of known DprE1 inhibitors [1] [6].

Table 1: Key Computed Physicochemical and ADMET Parameters for DprE1 Inhibitors

Parameter Target Range/Preferred Profile Significance in Preclinical Development
Molecular Weight (MW) < 500 Da [8] Impacts passive diffusion and oral bioavailability; lower MW generally favored.
Topological Polar Surface Area (TPSA) < 140 Ų [10] Critical predictor of cell permeability and blood-brain barrier penetration.
Octanol-Water Partition Coefficient (ALogP/MLogP) < 5 [10] [8] Measure of lipophilicity; high values may indicate poor aqueous solubility.
Hydrogen Bond Donors (HBD) < 5 [8] Affects membrane permeability and transport.
Hydrogen Bond Acceptors (HBA) < 10 [8] Influences solubility and permeability.
Human Intestinal Absorption (HIA) High (≥90% predicted) [10] Predicts oral bioavailability potential.
Blood-Brain Barrier (BBB) Penetration Variable (Peripheral action may be desired for anti-TB drugs) Indicates potential for central nervous system (CNS) side effects.
Cytochrome P450 2D6 (CYP2D6) Inhibition Non-inhibitor preferred [10] Predicts potential for drug-drug interactions.
Hepatotoxicity Non-hepatotoxic predicted [10] Flags risk of liver damage.
AMES Toxicity Non-mutagenic predicted [8] Assesses genotoxic risk.
Plasma Protein Binding (PPB) < 90% preferred [10] High binding can reduce free drug concentration available for efficacy.
Workflow for Integrated Computational ADMET Profiling

The computational evaluation process involves a sequential workflow to assess key properties, from initial physicochemical screening to final toxicity risk assessment, as illustrated below.

G Start Start: Input this compound 2D/3D Structure P1 Step 1: Ligand Preparation and Energy Minimization Start->P1 P2 Step 2: Calculate Core Physicochemical Descriptors (MW, TPSA, LogP, HBD/HBA) P1->P2 P3 Step 3: Predict Absorption (HIA, Caco-2 Permeability) and Distribution (BBB) P2->P3 P4 Step 4: Predict Metabolism (CYP Enzyme Inhibition) and Excretion P3->P4 P5 Step 5: Predict Toxicity (Hepatotoxicity, AMES, hERG) P4->P5 End End: Integrated ADMET Profile for Lead Prioritization P5->End

Experimental ADMET Profiling Protocols

While computational tools are invaluable for prediction, experimental validation is indispensable for confirming the ADMET profile of this compound in biological systems.

In Vitro ADMET Assays

Table 2: Recommended In Vitro ADMET Assays for this compound

Assay Type Experimental Protocol Summary Data Interpretation
Aqueous Solubility Incubate this compound in biorelevant media (e.g., FaSSIF for fasted state, FeSSIF for fed state) at 37°C. Quantify dissolved compound over time using HPLC-UV/MS [4]. Compare solubility in different media. Low solubility (< 10 µg/mL) may forecast formulation challenges and poor absorption.
Caco-2 Permeability Grow Caco-2 cells on transwell inserts for 21 days to form confluent monolayers. Apply this compound to apical side and measure appearance in basolateral compartment over time. Calculate apparent permeability (Papp) [4]. Papp < 1x10⁻⁶ cm/s indicates low permeability. Asymmetric transport (A-B vs B-A) can suggest efflux by transporters like P-gp.
Metabolic Stability (Microsomes) Incubate this compound (1 µM) with liver microsomes (human/rat) and NADPH cofactor at 37°C. Withdraw aliquots at 0, 5, 15, 30, 60 min. Terminate reaction and analyze parent compound remaining by LC-MS/MS [10]. Calculate half-life (t₁/₂) and intrinsic clearance (CLint). High CLint indicates rapid hepatic metabolism, which may lead to short in vivo half-life.
CYP450 Inhibition Incubate human liver microsomes with probe substrates for major CYP enzymes (e.g., CYP3A4, 2D6) in presence of this compound at varying concentrations. Measure metabolite formation rate vs. control [10]. Determine IC₅₀ value. IC₅₀ < 1 µM indicates strong inhibition risk and high potential for clinical drug-drug interactions.
Plasma Protein Binding Use equilibrium dialysis or ultrafiltration. Incubate this compound with plasma (human/rat) at 37°C. Separate free fraction and quantify concentrations using LC-MS/MS [10]. High plasma protein binding (>95%) can significantly reduce the free fraction of drug available for pharmacological activity [10].
hERG Channel Binding Use a competitive binding assay (e.g., hERG ELISA) or electrophysiology (patch clamp) to assess potential of this compound to inhibit the hERG potassium channel. Significant inhibition in the binding assay or patch clamp study signals a potential risk for QT interval prolongation and cardiac arrhythmia.
In Vivo Pharmacokinetic Study Protocol

Objective: To characterize the absorption and systemic exposure of this compound following single-dose administration in a preclinical rodent model [4].

Test System: Typically, male Sprague-Dawley rats or BALB/c mice (n=6 per group). Formulation: this compound is prepared as a suspension in 0.5% methylcellulose or a solution in a suitable vehicle like PEG-400. Dosing and Sample Collection:

  • Animals are fasted overnight prior to dosing.
  • Administer this compound orally (e.g., 10 mg/kg) and/or intravenously (e.g., 2 mg/kg) via tail vein.
  • Collect serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
  • Centrifuge blood to obtain plasma and store at -80°C until analysis.

Bioanalysis:

  • Concentrations of this compound in plasma samples are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
  • A calibration curve and quality control samples are prepared in blank plasma to ensure accuracy and precision.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis (NCA) with software like WinNonlin or PK Solver to calculate key parameters presented in Table 3.

Table 3: Key In Vivo Pharmacokinetic Parameters for this compound in Rodents

Pharmacokinetic Parameter Definition and Significance Target Profile for Oral Administration
Cmax (ng/mL or µM) Maximum observed plasma concentration; indicates extent of absorption. Should be multiples above the MIC/MEC for M. tuberculosis.
Tmax (h) Time to reach Cmax; indicates rate of absorption. A value of 1-4 hours is typical for many orally absorbed drugs.
AUC0-t (h·ng/mL) Area under the plasma concentration-time curve from zero to last time point; measure of total systemic exposure. Should be sufficient to drive efficacy over the dosing interval.
AUC0-∞ (h·ng/mL) Area under the curve extrapolated to infinity. -
t₁/₂ (h) Elimination half-life; time for plasma concentration to reduce by 50%. A longer half-life may support once-daily dosing.
CL (L/h/kg) Systemic clearance; volume of plasma cleared of drug per unit time. A low value is desirable, indicating slow removal from the body.
Vd (L/kg) Volume of distribution; indicates the extent of tissue distribution. A value >1 L/kg suggests significant distribution into tissues.
F (%) Oral bioavailability; fraction of the orally administered dose that reaches systemic circulation. Ideally >20-30% for an oral drug candidate; can be calculated as (AUC_po/Dose_po) / (AUC_iv/Dose_iv) * 100.

Conclusion and Future Directions

A rigorous, multi-faceted ADMET profiling strategy is a cornerstone in the preclinical development of DprE1 inhibitors like this compound. The integrated application of in silico predictions and experimental validations, as outlined in this note, enables researchers to identify potential liabilities early, optimize lead compounds, and de-risk the drug development pipeline. For this compound, particular attention should be paid to its physicochemical properties, such as solubility and permeability, which can significantly influence its oral bioavailability, as seen with other inhibitors in this class [4]. Furthermore, thorough assessment of metabolic stability and hERG channel inhibition is crucial for ensuring a safe and effective drug candidate. The protocols provided herein serve as a comprehensive guide for generating the robust ADMET data package required to advance this compound toward clinical trials.

References

reducing DprE1-IN-6 cytotoxicity in host cells

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cytotoxicity Mechanisms

Before troubleshooting, it is crucial to understand how your compound might be damaging host cells. Cytotoxicity can arise through various mechanisms, which can be broadly categorized as follows [1]:

  • Membrane Integrity Disruption: The compound may damage the cell membrane, leading to cell lysis. Assays like Lactate Dehydrogenase (LDH) Release detect this damage [2] [1].
  • Metabolic Pathway Inhibition: The compound may interfere with key cellular metabolic processes, such as mitochondrial function. The MTT assay is a standard method for measuring this type of cytotoxicity [2] [1].
  • Induction of Apoptosis/Necroptosis: The compound may trigger programmed cell death pathways. This can involve complex signaling cascades, such as those mediated by death receptors or mitochondrial pathways [3].
  • General Cell Stress: At higher concentrations, many chemicals cause a "cytotoxicity burst," non-specifically activating multiple cell stress and toxicity pathways. It is critical to distinguish this from specific target-based activity [4].

Troubleshooting Guide: Cytotoxicity Assessment

A reliable assessment is the first step in solving cytotoxicity issues.

Problem Area Potential Issue Recommended Solution
Assessment Method Using only a single, potentially misleading assay. Use multiple orthogonal assays (e.g., MTT for metabolism + LDH for membrane integrity) to cross-verify results [2] [1].
Assay interference from the compound itself (e.g., auto-fluorescence, direct MTT reduction). Run control wells with compound but no cells to check for background signal interference [1].
Experimental Design Testing over a narrow concentration range. Perform a broad concentration-response curve (e.g., 0.1-100 µM) to identify the onset of cytotoxicity [4].
Short exposure time misses long-term or delayed effects. Extend treatment duration or use real-time cell analysis to monitor cytotoxicity kinetically [2] [4].
Data Interpretation Misinterpreting a "cytotoxicity burst" as specific bioactivity. Establish a cytotoxicity threshold (TC) and focus on specific activity at concentrations well below this level [4].

The overall workflow for diagnosing cytotoxicity issues can be summarized as follows:

Start Start: Suspected Cytotoxicity A1 Run Multiple Orthogonal Assays (e.g., MTT, LDH, Trypan Blue) Start->A1 A2 Establish Cytotoxicity Threshold (TC) A1->A2 A3 Calculate Selectivity Index (SI) SI = TC / IC50 A2->A3 A4 SI > 10? A3->A4 B1 Proceed to further experiments A4->B1 Yes B2 Problem Confirmed Proceed to Mitigation Strategies A4->B2 No

Strategies to Reduce Cytotoxicity

If your compound shows significant cytotoxicity, consider these mitigation strategies focused on compound design and evaluation.

Compound Design & Optimization

Medicinal chemistry strategies are powerful tools for improving a compound's safety profile.

Strategy Concept & Rationale Application to DprE1 Inhibitors
Scaffold Hopping Modifying the core molecular structure to retain target binding while altering off-target interactions. Novel thiophene-arylamide derivatives were designed from TCA1 via scaffold hopping, reducing cytotoxicity [5].
Side Chain Optimization Systematically varying functional groups attached to the core scaffold to improve selectivity and metabolic stability. Optimizing the piperidine side chain in thiophene-arylamide compounds led to lower cytotoxicity while maintaining anti-TB activity [5].
Remove Structural Alerts Eliminating functional groups known to cause non-specific toxicity or reactivity. Replacing the metabolically labile carbamate moiety in TCA1 improved metabolic stability, a common source of toxicity [5].

The structure-activity relationship for reducing cytotoxicity in DprE1 inhibitors can be visualized as a process of strategic modification:

Core Thiophene Core S1 Arylamide Side Enhances target binding Can form H-bonds (e.g., Tyr60) Core->S1 S2 Aliphatic Amine Side Improves metabolic stability Optimize to reduce hERG inhibition Core->S2

Experimental Triage & Profiling

When working with a specific compound, thorough profiling is essential.

  • Calculate the Selectivity Index (SI): This is a critical metric. You need both the cytotoxic concentration (TC) and the effective concentration against your target (e.g., IC50 against DprE1 or MIC against M. tuberculosis). The formula is SI = TC / IC50 (or MIC) [2]. A higher SI (e.g., >10) indicates a safer window. One study on novel DprE1 inhibitors highlighted compounds with low cytotoxicity and a MIC of 0.02–0.12 μg/mL against TB, suggesting a favorable SI [5].
  • Profile Against hERG: Many compounds cause cytotoxicity by inhibiting the hERG channel, leading to cardiotoxicity. Early testing for hERG inhibition is crucial. The thiophene-arylamide derivatives, for example, were specifically optimized for low hERG inhibition [5].
  • Assess Metabolic Stability: Use hepatocyte or microsomal stability assays. Unstable compounds can generate reactive metabolites that cause cytotoxicity. Improving metabolic stability, as done by modifying the carbamate moiety in TCA1, can directly reduce toxicity [5].

References

overcoming DprE1-IN-6 resistance mechanisms in mycobacteria

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding DprE1 Inhibitor Resistance

  • Q1: What are the primary mechanisms by which mycobacteria develop resistance to DprE1 inhibitors like DprE1-IN-6?

    • A: Resistance arises mainly through two distinct pathways:
      • Target-Based Mutations: Mutations in the dprE1 gene itself, particularly at the cysteine 387 (Cys387) residue, can prevent covalent binding of inhibitors like benzothiazinones, leading to high-level resistance [1] [2]. Other mutations (e.g., Y314C) are known to confer resistance to non-covalent inhibitors [1].
      • Efflux Pump Activation: Loss-of-function mutations in the rv0678 gene, a negative regulator, cause overexpression of the MmpS5/MmpL5 efflux pump [3] [4] [5]. This mechanism confers low-level, broad cross-resistance to multiple drug classes, including DprE1 inhibitors (e.g., PBTZ169), bedaquiline, and clofazimine [3] [4].
  • Q2: How can I confirm if a resistant clinical isolate has an efflux pump-mediated resistance mechanism?

    • A: A combination of genotypic and phenotypic assays is recommended:
      • Genotypic Testing: Sequence the rv0678 gene. The presence of frameshift or missense mutations is a strong indicator of this mechanism [3].
      • Phenotypic Confirmation: Use an agent like verapamil, an efflux pump inhibitor. A significant decrease (e.g., ≥2-fold reduction) in the Minimum Inhibitory Concentration (MIC) of the DprE1 inhibitor in the presence of verapamil confirms functional efflux activity [5].
  • Q3: Are there strategies to overcome or bypass these resistance mechanisms?

    • A: Yes, strategic drug combinations are key:
      • For Efflux-Mediated Resistance: Combine the DprE1 inhibitor with other drugs that are not substrates of the MmpL5 pump. Research indicates that certain other DprE1 inhibitors (e.g., TCA-1 and IN-2) remain active against strains with rv0678 mutations [3].
      • For Target-Based Resistance: Utilize drug combinations that leverage collateral sensitivity. Some drug-resistant mutants exhibit increased susceptibility to unrelated drugs. For instance, certain MDR-TB strains show heightened sensitivity to β-lactam antibiotics [4]. Profiling your resistant strain against a drug panel can identify such opportunities.
      • General Approach: Employ DprE1 inhibitors in combination with other potent antitubercular drugs like bedaquiline or linezolid from the outset to suppress the emergence of resistance [4].

Data Summary: Resistance Profiles & Experimental Values

Table 1: Documented MIC Shifts for DprE1 Inhibitors in Mutant Strains

Resistance Mechanism Example Mutation DprE1 Inhibitor Observed MIC Fold-Change (vs. Wild-Type) Key Findings
Target Mutation C387S BTZ043 / PBTZ169 >1000-fold increase [2] Near-complete resistance to covalent inhibitors [2].
Efflux Pump Upregulation rv0678 frameshift PBTZ169 ~4-fold increase [3] Low-level, clinically significant cross-resistance [3].
Efflux Pump Upregulation rv0678 frameshift BTZ043 ~3-fold increase [3] Low-level, clinically significant cross-resistance [3].

Table 2: Efflux Pump Profile of MmpL5 (via rv0678 mutation)

Drug Class Example Drug(s) Resistance due to rv0678 mutation?
DprE1 Inhibitors PBTZ169, BTZ043 Yes (low-level) [3]
ATP Synthase Inhibitors Bedaquiline (BDQ) Yes [3] [4]
Riminophenazines Clofazimine (CFZ) Yes [3] [4]
Cytochrome bc1 Inhibitors Q203 Yes (low-level) [4]
Other DprE1 Inhibitors TCA-1, IN-2 No (remain active) [3]

Detailed Experimental Protocols

Protocol 1: CRISPRi for Target Validation and Resistance Gene Screening

This protocol uses CRISPR interference (CRISPRi) to simulate knockdown and identify resistance genes or synthetic lethal interactions [3] [4].

  • sgRNA Library Design: Utilize a genome-scale sgRNA library targeting over 98% of M. tuberculosis genes [3].
  • Library Transformation: Introduce the CRISPRi plasmid library into the M. tuberculosis strain of interest.
  • Gene Knockdown: Induce sgRNA expression with anhydrotetracycline (ATc) for 5 days to deplete target proteins [3].
  • Drug Selection: Split the culture into triplicate and treat with either DMSO (vehicle control) or a sub-lethal concentration of your DprE1 inhibitor (e.g., this compound).
  • Fitness Assessment:
    • Harvest cells after several days of growth under selection.
    • Extract genomic DNA and perform deep sequencing of the sgRNA-encoding region.
    • Use analysis tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted under drug selection. Enriched sgRNAs (e.g., those targeting rv0678) indicate genes whose knockdown confers resistance. Depleted sgRNAs (e.g., those targeting dprE1) indicate genes essential for drug activity, whose knockdown confers sensitivity [3].
Protocol 2: Molecular Docking to Investigate Inhibitor Binding

This protocol helps understand how a specific inhibitor (like this compound) interacts with wild-type versus mutant DprE1 protein [6] [7].

  • Protein Preparation:
    • Obtain the crystal structure of M. tuberculosis DprE1 (e.g., PDB: 4KW5) from the Protein Data Bank.
    • Clean the structure: add missing hydrogen atoms, correct protonation states, and remove water molecules and original ligands.
    • Generate mutant models (e.g., C387S, Y314C) using molecular modeling software.
  • Ligand Preparation:
    • Draw the 2D structure of this compound and generate low-energy 3D conformations.
    • Assign partial atomic charges and optimize the geometry using a force field (e.g., OPLS3e).
  • Receptor Grid Generation:
    • Define the binding site (e.g., centered on the FAD cofactor and the Cys387 residue).
    • Generate a grid file that encapsulates the physicochemical properties of the binding pocket.
  • Molecular Docking:
    • Perform flexible (Induced Fit Docking) or rigid (Glide) docking simulations.
    • Analyze the top poses based on docking score (GlideScore) and the nature of interactions (hydrogen bonds, pi-pi stacking, covalent bonding with Cys387).
  • Binding Affinity Calculation:
    • Refine the top docked poses and calculate the free energy of binding (ΔG_bind) using more rigorous methods like Prime/MM-GBSA [6]. A less favorable (higher) ΔG_bind for the mutant protein explains the structural basis of resistance.

Visualizing Resistance Pathways & Characterization Workflow

The following diagrams illustrate the core concepts and experimental workflows discussed.

resistance_mechanisms cluster_mechanisms Resistance Mechanisms cluster_outcomes Resistance Outcome DprE1_Inhibitor DprE1 Inhibitor (e.g., this compound) TargetMutation Target Mutation (e.g., C387S in DprE1) DprE1_Inhibitor->TargetMutation EffluxUpregulation Efflux Pump Upregulation (rv0678 mutation → MmpL5 overproduction) DprE1_Inhibitor->EffluxUpregulation HighResistance High-Level Resistance TargetMutation->HighResistance Prevents covalent binding LowResistance Low-Level Cross-Resistance EffluxUpregulation->LowResistance Pumps drug out of cell

Diagram 1: Two primary molecular pathways of resistance to DprE1 inhibitors.

experimental_workflow Start Resistant Mycobacterial Isolate Step1 Phenotypic DST (Drug Susceptibility Testing) Start->Step1 Step2 Genotypic Analysis (Sequence dprE1 & rv0678) Step1->Step2 Step3 Efflux Pump Assay (MIC with/without Verapamil) Step2->Step3 Step4 Data Integration & Mechanism Assignment Step3->Step4

Diagram 2: A systematic experimental workflow for characterizing DprE1 inhibitor resistance in isolates.

References

optimizing DprE1-IN-6 synthetic yield and purity

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Synthetic Optimization

For any optimization project, a systematic approach is key. The following workflow outlines the core cycle of synthesis, analysis, and troubleshooting.

G Start Plan Synthesis Define Target Purity & Yield Synth Execute Synthesis Start->Synth Analyze Analyze Product (Purity, Yield, Identity) Synth->Analyze Decision Meets Specifications? Analyze->Decision Trouble Troubleshoot & Optimize Decision->Trouble No End Process Finalized Decision->End Yes Trouble->Synth Adjust Parameters

Troubleshooting Common Synthesis Challenges

The table below summarizes common issues, their potential causes, and recommended corrective actions based on general API synthesis principles [1] [2].

Problem Potential Root Cause Corrective Action
Low Yield Incomplete reaction; unfavorable reaction kinetics; side reactions [1]. Optimize temperature, reactant concentrations, catalyst loading; use high-quality raw materials [1].
Low Purity / High Impurity Carryover of impurities from earlier steps; formation of by-products or isomers during synthesis [2]. Introduce/add intermediate isolation & purification steps (e.g., recrystallization, chromatography); optimize reaction conditions to minimize by-products [2].
Complex & Lengthy Process Linear synthetic route with many dependent steps [2]. Employ parallel synthesis strategies for intermediates to reduce cycle time and total steps [2].
Inefficient Purification Relying on multiple, separate unit operations (e.g., filtration, washing, drying) [1]. Use integrated equipment like Agitated Nutsche Filter Dryers (ANFDs) to combine solid-liquid separation, washing, and drying in a single unit, minimizing product loss [1].

Best Practices for Synthesis & Purification

Here are key strategies to enhance your synthesis process from the start:

  • Adopt Parallel Synthesis: For a multi-step synthesis, a linear sequence drastically reduces overall yield. A parallel approach, where intermediates are synthesized separately and then combined, significantly improves total yield and simplifies the isolation of impurities at each stage [2].
  • Optimize Reaction Kinetics: Diving into the fundamentals of your specific reactions is crucial. Fine-tuning parameters such as temperature, pressure, and reactant concentrations can lead to substantial gains in yield and purity [1].
  • Implement Robust Purification: Intermediate purification is critical. Techniques like recrystallization or the use of specific ion-exchange resins can effectively remove by-products and unreacted starting materials, preventing impurity carryover to the final API [3] [2].
  • Utilize Integrated Equipment: Consider using an Agitated Nutsche Filter Dryer (ANFD). This single piece of equipment can perform solid-liquid separation, product washing, and efficient drying, which simplifies the process and minimizes product transfer losses, thereby boosting overall yield [1].

Key Experimental Protocols for DprE1 Inhibitors

While the exact protocol for DprE1-IN-6 is unavailable, the methodologies below are standard for characterizing DprE1 inhibitors and should be part of your experimental workflow. You can adapt the specific details (e.g., buffer conditions, cell lines) as needed.

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Purpose: To evaluate the compound's antimycobacterial potency.
  • Method: The Microplate Alamar Blue Assay (MABA) is commonly used. Briefly, serially dilute your compound in a 96-well plate containing a standardized culture of Mycobacterium tuberculosis H37Rv. Incubate the plate for a set period (e.g., 7-10 days), then add Alamar Blue reagent. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change [4] [5].
  • Application in Optimization: Use this assay to confirm that your synthetic modifications do not adversely affect the biological activity of your compound.

2. Enzymatic DprE1 Inhibition Assay

  • Purpose: To confirm that your compound directly targets the DprE1 enzyme and to measure its inhibitory concentration (IC50).
  • Method: Use purified DprE1 enzyme. The assay typically measures the enzyme's activity by monitoring the oxidation of its natural substrate, DPR, or a suitable surrogate, often spectrophotometrically. Your compound is incubated with the enzyme and substrate, and the remaining enzyme activity is measured. The IC50 is the concentration of inhibitor that reduces enzyme activity by 50% [6] [7].
  • Application in Optimization: This assay directly verifies the mechanism of action and is essential for Structure-Activity Relationship (SAR) studies.

3. In Silico Molecular Docking

  • Purpose: To understand the binding mode of your inhibitor within the DprE1 active site, guiding rational structure-based design.
  • Method: Use a crystal structure of DprE1 (e.g., PDB ID 4P8L or 4KW5) [8] [6] [7]. The 3D structure of your proposed inhibitor is docked into the protein's active site using software like Glide (Schrödinger). Analyze the potential hydrogen bonds, hydrophobic interactions, and other contacts with key residues such as Lys418, Asn385, and Tyr314 [6] [7].
  • Application in Optimization: Docking studies can predict how changes in the chemical structure might affect binding affinity and selectivity before you synthesize the compound, saving time and resources.

References

Metabolic Stability Profile of DprE1-IN-6

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available data on DprE1-IN-6, which serves as a baseline for your experiments.

Parameter Reported Value for this compound Experimental Context / Assay
Anti-TB Activity (MIC) 1 μM against Mtb H37Rv strain [1] In vitro antitubercular activity
Microsomal Stability High [1] In vitro microsomal assay
In Vivo Clearance Medium [1] In vivo pharmacokinetic study
Cytotoxicity (HepG2) IC₅₀ > 50 μM (72 hrs) [1] In vitro cell viability (MTT assay)

Troubleshooting Guide & FAQs

Here are answers to specific issues you might encounter during your experiments.

FAQ 1: The metabolic stability of our this compound analog is low. What are the primary strategies to improve it?

Low metabolic stability often results from susceptible functional groups that are rapidly processed by metabolic enzymes like cytochrome P450s [2].

  • Strategy: Blocking Metabolic Hotspots

    • Action: Identify labile sites on the molecule, such as hydrogen atoms on carbon adjacent to nitrogen (alpha to aniline). Replace these hydrogens with metabolically stable groups like methyl or fluorine [2].
    • Rationale: This strategy, known as blocking, prevents oxidative metabolism at these vulnerable positions.
  • Strategy: Bioisosteric Replacement

    • Action: If a specific group is responsible for high clearance, replace it with a bioisostere—a group with similar physicochemical properties but lower susceptibility to enzymatic degradation [2].
    • Rationale: This can maintain the compound's potency and physical properties while improving its metabolic stability.

FAQ 2: Our new this compound derivative shows improved metabolic stability but has lost anti-TB potency. How can we recover it?

This is a common challenge in lead optimization, where fixing one parameter negatively impacts another [2].

  • Strategy: Structure-Based Drug Design
    • Action: Use molecular docking studies to understand how your new derivative interacts with the DprE1 enzyme binding site. Pay close attention to key residues like His132 and Asn385 [3].
    • Rationale: The modification may have disrupted critical interactions. Docking can guide you to make further subtle adjustments that restore binding affinity without re-introducing metabolic instability.

FAQ 3: How can we systematically plan our experiments to optimize this compound?

A structured workflow that integrates computational and experimental methods is most effective for optimizing drug candidates. The following diagram outlines a logical, iterative cycle for this process.

D This compound Optimization Workflow Start Start: Lead Compound This compound A In Vitro Profiling (MIC, Microsomal Stability, Cytotoxicity) Start->A B Analyze Structure-Activity & Structure-Stability Relationships A->B C Design New Analogs (Bioisosteric Replacement, Blocking) B->C D Synthesize & Characterize New Derivatives C->D E Evaluate New Compounds (Potency, Stability, Selectivity) D->E E->B  Iterative Learning F Advanced Profiling of Lead Candidates (Animal PK, In Vivo Efficacy) E->F

Key Experimental Protocols for Assessment

To generate data comparable to the literature, you can adopt the following standard methodologies.

  • 1. In Vitro Antimycobacterial Activity (MABA Assay) [3]

    • Purpose: Determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.
    • Methodology: The Microplate Alamar Blue Assay (MABA) is a common, reliable method. Compounds are serially diluted in a 96-well plate containing medium, inoculated with Mtb, and incubated. Alamar Blue reagent is added, and a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change.
  • 2. In Vitro Metabolic Stability (Microsomal Assay) [1]

    • Purpose: Assess the compound's stability in liver microsomes, predicting its in vivo clearance.
    • Methodology: Incubate the compound with liver microsomes (e.g., human or mouse) and NADPH cofactor in a buffer. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction and analyze the remaining parent compound using Liquid Chromatography-Mass Spectrometry (LC-MS). Calculate the half-life (T₁/₂) and intrinsic clearance (CLint).
  • 3. In Silico Binding Analysis (Molecular Docking) [3] [4]

    • Purpose: Understand the molecular interactions between your analog and the DprE1 enzyme to guide rational design.
    • Methodology:
      • Protein Preparation: Obtain the DprE1 crystal structure (e.g., PDB ID 4NCR [4]). Remove water and co-crystallized ligands, add hydrogen atoms, and assign charges.
      • Ligand Preparation: Draw the 3D structure of your analog and minimize its energy.
      • Docking: Perform molecular docking simulations (using software like AutoDock or Glide) to predict the binding conformation and affinity. Analyze the binding pose, focusing on interactions with key residues like His132, Asn385, and Cys387 [3] [4].

References

troubleshooting DprE1 enzyme assay with DprE1-IN-6

Author: Smolecule Technical Support Team. Date: February 2026

A Guide to the DprE1 Enzyme Assay

The DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase) enzyme is a well-validated target for tuberculosis drug discovery. It is a flavoprotein that relies on FAD (Flavin Adenine Dinucleotide) as a cofactor for its activity, which is crucial for the biosynthesis of the mycobacterial cell wall [1] [2].

  • Assay Principle: Many DprE1 inhibition assays are based on monitoring the enzyme's catalytic activity spectrophotometrically or fluorometrically. The assay often measures the conversion of a substrate by detecting a change in signal (e.g., absorbance or fluorescence). A fluorometric assay was used to evaluate novel 1,2,3-triazole-benzoxazole hybrids, where compounds BOK-2 and BOK-3 showed significant inhibition with IC₅₀ values of 2.2 ± 0.1 and 3.0 ± 0.6 μM, respectively [3].
  • Experimental Workflow: The following diagram outlines a generalized workflow for conducting a DprE1 enzyme assay, from preparation to data analysis.

G Start Start DprE1 Enzyme Assay Prep Prepare Reaction Components Start->Prep Inhibitor Pre-incubate Inhibitor (e.g., DprE1-IN-6) with Enzyme Prep->Inhibitor Initiate Initiate Reaction with Substrate Inhibitor->Initiate Measure Measure Signal (e.g., Fluorescence) Initiate->Measure Analyze Analyze Data Calculate IC₅₀ Measure->Analyze End End Analyze->End

Troubleshooting Common Assay Issues

The table below outlines common problems encountered in enzyme assays like the one for DprE1, their potential causes, and recommended solutions. These recommendations are based on general best practices for biochemical assays [4] and the specific context of DprE1 research [1] [3].

Problem & Symptoms Potential Causes Recommended Solutions & Checks

| Weak or No Signal • Signal below background • Low activity | • Non-functional enzyme/reagents. • Improper reaction conditions (pH, temp). • Inactive inhibitor or wrong concentration. • Weak promoter in reporter systems. | • Verify enzyme and substrate activity with a positive control. • Confirm inhibitor solubility and stock concentration. • Optimize reaction component ratios and volumes [4]. | | High Background Signal • High signal in negative controls | • Contaminated reagents. • Non-specific binding of components. • Signal interference from plate or buffer. | • Use fresh, newly prepared reagents. • Use white plates with clear bottoms to reduce background [4]. | | High Variability • High standard deviation • Inconsistent replicates | • Pipetting errors. • Inconsistent reagent preparation or age. • Edge effects in microplates. | • Use a calibrated multichannel pipette and master mixes [4]. • Include an internal control reporter for normalization (e.g., Dual-Luciferase Assay) [4]. | | Unexpected Results • Inactive known inhibitor • Inconsistent with prior data | • Improper assay validation. • Enzyme lot variation. • Inhibitor degradation or precipitation. | • Validate assay with a known inhibitor (e.g., BTZ043) [1]. • Re-prepare inhibitor stock solution and confirm stability. | | Signal Instability • Signal decays rapidly during read | • Unstable bioluminescent/coupled reagents. • Enzyme inactivation. | • Use reagents immediately after preparation and keep on ice. • Use a luminometer with an injector to ensure consistent timing [4]. |

Key Considerations for this compound

When working with a specific inhibitor like This compound, keep the following in mind:

  • Mechanism of Action: Determine if This compound is a covalent (e.g., like BTZ043, which binds Cys387) [1] [2] or non-covalent inhibitor. Covalent inhibitors often require pre-incubation with the enzyme for maximum efficacy and may exhibit time-dependent inhibition [1].
  • Signal Interference: Some compounds can interfere with detection systems. Always run a control to check if This compound quenches the fluorescent or luminescent signal on its own [4].
  • Cytotoxicity: While not a direct assay issue, ensure that the antitubercular activity is due to DprE1 inhibition and not general cytotoxicity. Follow best practices from studies that include cytotoxicity assays against cell lines like Vero cells [5].

Frequently Asked Questions

Q1: What are the typical positive and negative controls for a DprE1 inhibition assay?

  • Positive Control: A known potent DprE1 inhibitor, such as BTZ043 or PBTZ169 [1] [2]. This validates that your assay system is functioning correctly.
  • Negative Control: A reaction containing all components except the inhibitor, typically with an equivalent volume of the solvent (e.g., DMSO) used to dissolve the test compounds.

Q2: My inhibitor shows good enzyme inhibition but no cellular activity. Why? This discrepancy can arise due to several factors:

  • Permeability: The compound may not effectively penetrate the mycobacterial cell wall.
  • Efflux Pumps: The bacterium might be actively exporting the compound.
  • Metabolic Instability: The inhibitor could be degraded inside the cell.
  • Off-Target Effects: The observed cellular activity might not be related to DprE1 inhibition.

Finding a Detailed Protocol

The search results did not contain a specific step-by-step protocol for assaying This compound. To proceed, I suggest:

  • Consult the Source: Check the primary literature where This compound was first reported. The materials and methods section should contain the exact protocol.
  • Adapt a Standard Method: Use a well-cited DprE1 assay protocol from a reputable journal (e.g., one validating BTZ043 [1]) as a starting point and adapt it for your inhibitor.

References

Foundational Principles for Optimizing DprE1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The design of effective DprE1 inhibitors must balance potent activity with favorable drug-like properties. The following table summarizes key physicochemical properties to guide optimization, derived from analyses of numerous known DprE1 inhibitors [1].

Property Target Range Importance for Cell Permeability & Oral Bioavailability
Molecular Weight (MW) < 500 Da Smaller molecules diffuse more easily across cell membranes.
Lipophilicity (cLogP) < 5 Optimal lipophilicity is crucial for passive diffusion; too high can lead to poor solubility, too low can limit membrane penetration.
Hydrogen Bond Donors (HBD) < 5 Fewer HBDs reduce the energy penalty for desolvation during membrane crossing.
Hydrogen Bond Acceptors (HBA) < 10 Similar to HBDs, fewer HBAs can improve permeability.
Topological Polar Surface Area (TPSA) Lower is generally better (e.g., < 140 Ų) A lower TPSA is correlated with improved membrane permeability.
Rotatable Bonds (ROTBs) < 10 Fewer rotatable bonds reduce molecular flexibility, which can improve permeability and oral bioavailability.

These properties are interconnected. For instance, successfully reducing TPSA or HBD count often directly improves permeability. The overarching goal is to maintain potent inhibition of the DprE1 enzyme while ensuring the molecule can efficiently reach its target within the bacterium Mycobacterium tuberculosis [1].

Experimental Protocols for Assessment

To guide your optimization cycle, you need reliable experimental methods to assess whether structural changes are improving permeability.

  • In Vitro Permeability Assays: Use models like Caco-2 (human colon adenocarcinoma) cell monolayers to simulate passive diffusion across the intestinal barrier. A high apparent permeability (Papp) in this model indicates a high likelihood of good oral absorption [1].
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a higher-throughput, cell-free method that uses an artificial lipid membrane to predict passive transcellular permeability. It is excellent for early-stage screening of multiple compound analogs [1].
  • Computational Predictions: Before synthesis, use tools like SwissADME or ADMETlab 2.0 to calculate the key physicochemical properties listed above. These tools can also predict other critical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) endpoints, such as GI absorption and BBB permeability [2]. The "BOILED-Egg" model in SwissADME is particularly useful for visualizing brain and gastrointestinal permeation potential [2].

The following diagram illustrates a recommended workflow that integrates these design principles and assessment methods.

Start Start: Lead Compound (e.g., DprE1-IN-6) Comp Computational Analysis • Calculate cLogP, TPSA, HBD/HBA • Predict ADMET Start->Comp Synth Synthesize Analog Comp->Synth Bio Biological Assays • MIC against Mtb H37Rv • DprE1 Enzyme Inhibition Synth->Bio Perm Permeability Assays • Caco-2 / PAMPA Bio->Perm Decision Optimal Profile Achieved? Perm->Decision Decision->Comp No: Iterate Design End Promising Candidate Decision->End Yes

Frequently Asked Questions & Troubleshooting

Q1: Our compound has excellent DprE1 inhibition (IC50 < 10 nM) but shows very low permeability in the Caco-2 assay. What are the most common first steps to fix this? A1: This is a classic "potent but impermeable" scenario. The most effective first steps are:

  • Analyze TPSA and H-Bonding: Use tools like SwissADME to calculate the TPSA and count HBD/HBA. High values (>140 Ų for TPSA, >5 HBD) are a primary culprit. Focus on strategies like methylation or bulky group incorporation to mask hydrogen-bonding groups (like amides or secondary amines), effectively reducing TPSA.
  • Check Lipophilicity: If cLogP is very low (<1), consider carefully introducing lipophilic groups (e.g., halogen atoms, alkyl chains) to increase passive diffusion. If cLogP is very high (>5), the compound might be too greasy, leading to solubility issues or getting stuck in the membrane.

Q2: We modified a polar group to reduce TPSA, but now the compound is cytotoxic. What could be the cause? A2: Increased cytotoxicity can often be linked to excessive lipophilicity. A sharp increase in cLogP can lead to non-specific membrane disruption or off-target interactions.

  • Troubleshooting: Re-evaluate the new compound's cLogP. Consider using a less lipophilic masking group or exploring a different region of the molecule to make modifications. Always run a counter-screen for cytotoxicity (e.g., against mammalian cell lines like HEK-293 or Vero) early in the optimization process [1].

Q3: How can we confirm that our compound is specifically inhibiting the DprE1 enzyme inside the bacteria? A3: Beyond whole-cell anti-tubercular activity (MIC), you can use these methods for target engagement:

  • Molecular Docking: Perform docking studies against a published DprE1 crystal structure (e.g., PDB ID 4P8L or 6HFW) to visualize potential interactions with key catalytic residues like His132 and Asn385 [3] [4] [2].
  • Enzyme Inhibition Assay: Measure the compound's IC50 value against purified DprE1 enzyme. A correlation between low IC50 (enzyme level) and low MIC (cellular level) is strong evidence that the antibacterial activity is due to DprE1 inhibition [3].
  • Resistant Mutant Generation: Isolate compound-resistant M. tuberculosis mutants and sequence their dprE1 gene. The presence of mutations in DprE1 is a genetic proof that the compound acts on this target [4].

Finding Compound-Specific Information

The general strategies outlined above are highly applicable. To find data specifically on "this compound", I suggest you:

  • Check Scientific Databases: Search PubChem or ChEMBL for the compound by name to obtain its chemical structure and any available bioactivity data.
  • Perform a Literature Search: Use platforms like Google Scholar or PubMed with the exact compound name. It may be referenced in a patent or a research article that provides its specific physicochemical and biological data.

References

DprE1-IN-6 vs BTZ043 potency and efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Profile of BTZ-043

BTZ-043 is a clinical-stage benzothiazinone that acts as a covalent, suicide inhibitor of the DprE1 enzyme, a key target in Mycobacterium tuberculosis cell wall synthesis [1] [2].

The table below summarizes its key experimental data:

Parameter Experimental Data for BTZ-043
Target & Mechanism Covalent (suicide) inhibitor of DprE1. Forms a semimercaptal adduct with Cys387 [3] [2].

| In Vitro Potency (MIC against Mtb H37Rv) | 0.0015 µg/mL (REMA) [4] 0.008 µg/mL (broth microdilution) [1] | | Cidality (MBC) | Bactericidal; achieves 2-log kill within 2x MIC [1]. | | Serum Shift (Protein Binding) | ~75% (4-fold MIC shift in presence of human serum albumin) [1]. | | In Vivo Efficacy (Mouse Models) | - BALB/c model: Significant, dose-dependent CFU reduction in lungs/spleen after 4-8 weeks [5].

  • C3HeB/FeJ model: Significant CFU reduction after 2 months; penetrates caseous necrotic lesions [1].
  • IL-13tg model: Accumulates in necrotic granulomas; substantial local efficacy [5]. | | Key Combination Data | Synergistic (ΣFIC = 0.5) with TMC207 (bedaquiline) [4] [3]. Additive with rifampin, isoniazid, PA-824, moxifloxacin [4]. |

Key Experimental Protocols for DprE1 Inhibitors

To facilitate your comparison, here are the standard methodologies used to generate the data for compounds like BTZ-043.

  • Minimum Inhibitory Concentration (MIC) Assays

    • Broth Microdilution: Two-fold serial dilutions of the compound are prepared in a culture medium, inoculated with a standardized Mtb suspension, and incubated. The MIC is the lowest concentration that prevents visible growth [1].
    • Resazurin Microplate Assay (REMA): A fluorescent method where the MIC is defined as the lowest concentration that prevents the reduction of resazurin (blue) to resorufin (pink), indicating bacterial metabolic inhibition [4].
  • Checkerboard Assay (for Drug Combinations)

    • Two drugs are combined in a matrix of concentrations across a microtiter plate. The Fractional Inhibitory Concentration Index (ΣFIC) is calculated to determine synergy (ΣFIC ≤ 0.5), additivity (0.5 < ΣFIC ≤ 4), or antagonism (ΣFIC > 4) [4].
  • In Vivo Efficacy Models

    • BALB/c Mouse Model: Used for initial efficacy assessment, but lacks human-like caseous necrotic lung lesions [1] [5].
    • C3HeB/FeJ and IL-13tg Mouse Models: Advanced models that develop human-like necrotic lesions. They are crucial for evaluating a drug's ability to penetrate these hard-to-treat sites and kill bacteria residing there [1] [5].

DprE1 Inhibition Pathway & Experimental Workflow

The following diagrams illustrate the mechanism of DprE1 inhibitors and a generalized workflow for their preclinical evaluation.

DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Intermediate) DPR->DPX Oxidation DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DPX->DPA Reduction CellWall Cell Wall Synthesis DPA->CellWall DprE1 DprE1 Enzyme (FAD cofactor) DprE1->DPR DprE2 DprE2 Enzyme (NADH cofactor) DprE2->DPX Inhibitor Covalent Inhibitor (e.g., BTZ-043) Inhibitor->DprE1 Irreversible Inhibition

Start Identify Candidate Compound InVitro In Vitro Profiling Start->InVitro InVivo In Vivo Evaluation InVitro->InVivo MIC MIC & MBC Determination InVitro->MIC Mechanism Mechanism of Action Studies InVitro->Mechanism Combo Combination Studies InVitro->Combo PK Pharmacokinetics (PK) InVivo->PK Efficacy Efficacy in Animal Models InVivo->Efficacy Distribution Lesion Penetration & Distribution InVivo->Distribution Profile Developability Profile Solubility Solubility & Formulation Profile->Solubility Tox Toxicity & Safety Profile->Tox PK->Profile Efficacy->Profile Distribution->Profile

Suggestions for Locating Information on DprE1-IN-6

Since the data for this compound was not available in this search, you may need to investigate the following avenues:

  • Specialized Commercial Databases: Search chemical vendor sites (e.g., MedChemExpress, Selleckchem, Tocris) that often provide detailed biochemical and cellular assay data for their catalog compounds.
  • Patent Literature: The structure and initial data for this compound are likely disclosed in a patent application. Use platforms like Google Patents, USPTO, or Espacenet.
  • Direct Scientific Literature Search: Perform a focused search on PubMed or other academic databases using "this compound" as the exact keyword to find any recently published peer-reviewed articles.

References

DprE1-IN-6 vs TBA-7371 binding affinity and IC50

Author: Smolecule Technical Support Team. Date: February 2026

Data Comparison of DprE1 Inhibitors

Compound DprE1 IC₅₀ Anti-TB MIC (H37Rv) Secondary Targets (IC₅₀) Clinical Trial Phase
TBA-7371 10 nM [1] [2] 0.64 μg/mL [3] or 0.78-3.12 μM [1] Phosphodiesterase 6 (PDE6): 4-6 μM [1] [2] Phase 2a [1] [4]
PBTZ-169 Information missing Information missing Information missing Phase 2a (Terminated) [4]
BTZ-043 Information missing Information missing Information missing Phase 2 [4]
OPC-167832 Information missing Information missing Information missing Phase 2 [4]

Experimental Data and Methodologies for TBA-7371

The data presented in the table above is supported by the following experimental evidence:

  • Enzyme Inhibition Assay (IC₅₀): The half-maximal inhibitory concentration (IC₅₀) of 10 nM for TBA-7371 against the DprE1 enzyme demonstrates its high potency in a cell-free system [1] [2].
  • Minimum Inhibitory Concentration (MIC): The MIC value represents the lowest concentration of a compound required to prevent visible growth of Mycobacterium tuberculosis. For TBA-7371, this was determined to be 0.64 μg/mL against the H37Rv strain, confirming its potent bactericidal activity [3]. Another study reported a range of 0.78-3.12 μM [1].
  • Cytotoxicity Selectivity: The cytotoxicity of TBA-7371 was evaluated in human HepG2 cells, showing an IC₅₀ of 164.7 μM [3]. This indicates a wide selectivity index (the ratio of cytotoxic concentration to antimicrobial concentration), suggesting a favorable safety profile for anti-TB applications.
  • In Vivo Efficacy: Studies in mouse models of tuberculosis (including BALB/c and C3HeB/FeJ strains) have shown that TBA-7371, particularly at 100-200 mg/kg doses administered orally twice daily, significantly reduces bacterial load in the lungs [3]. It also demonstrates synergistic effects with other anti-TB drugs like Bedaquiline and GSK2556286 [3].

The mechanism of TBA-7371 and other DprE1 inhibitors is crucial for understanding their activity, which can be summarized in the following pathway:

G DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenylphosphoryl- 2'-keto-ribose) DPR->DPX Oxidation DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DPX->DPA Reduction CellWall Cell Wall Biosynthesis (Arabinogalactan) DPA->CellWall BacterialDeath Bacterial Death CellWall->BacterialDeath Disruption DprE1 DprE1 Enzyme (FAD Cofactor) DprE1->DPR DprE2 DprE2 Enzyme (NADH) DprE2->DPX Inhibitor TBA-7371 (Non-covalent Inhibitor) Inhibitor->DprE1 Inhibits

How to Locate Data for DprE1-IN-6

The absence of data for this compound in the public domain could be due to several reasons. It might be an early-stage research compound not yet detailed in published literature, or it could be known under a different, more specific chemical name.

To find this information, you can try the following:

  • Search Scientific Databases: Use specialized databases like ChEMBL or PubChem by searching for "this compound" or its chemical identifier (if known). These platforms aggregate bioactivity data from thousands of studies [5].
  • Check Patent Literature: Early-stage inhibitor data is often first disclosed in patent applications. Searching patent databases using the compound name may yield detailed biological data.
  • Review Related Compound Studies: Research articles on other "DprE1-IN-" series compounds (e.g., DprE1-IN-1, which is TBA-7371 itself) may mention or compare with this compound in their supplementary materials [3].

References

DprE1-IN-6 cytotoxicity comparison with clinical DprE1 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data Comparison

The table below summarizes the available in vitro cytotoxicity data for DprE1-IN-6 and its anti-tubercular activity for context. Data for clinical inhibitors is provided where available.

Compound Name Anti-TB Activity (MIC against Mtb) Cytotoxicity (Cell Line, Assay) Reported IC₅₀ / Safety Profile Experimental Details
This compound 1 μM (H37Rv strain) [1] HepG2 (human liver), MTT assay [1] 63.9 μM (24-hour incubation) [1] Incubation: 24 & 72 hours. Cytotoxicity was described as low, with IC₅₀ > 50 μM in H9c2 cells at 72 hours [1].
Also active against drug-resistant strains [1] H9c2 (rat heart), MTT assay [1] > 50 μM (72-hour incubation) [1]
PBTZ169 (Macozinone) 0.6 nM[*citation:4] Healthy volunteers & TB patients, Clinical Trials [2] "High safety and tolerability profile" [2] Completed Phase I and IIa trials. The preferred regimen is administration after food [2].
BTZ043 Nanomolar range[*citation:4] Information not available in search results Information not available in search results A covalent, irreversible inhibitor that acts as a suicide substrate [3].
TBA-7371 Information not available in search results Information not available in search results Information not available in search results A non-covalent inhibitor that has completed Phase 2 trials [4].
OPC-167832 Information not available in search results Information not available in search results Information not available in search results In Phase 2 trials, often studied in combination with other drugs like delamanid [4].

Experimental Protocols for Cytotoxicity Assessment

The cytotoxicity data for this compound was obtained using the MTT assay [1], a standard colorimetric method for assessing cell viability and metabolic activity. The core principle involves the reduction of a yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by metabolically active cells [5] [6].

A generalized workflow for this assay, as referenced in the available protocols, is outlined below:

G Start Plate cells in 96-well plate A Apply test compound (Include controls) Start->A B Incubate plate (37°C, CO₂) A->B C Add MTT reagent B->C D Incubate to form formazan crystals C->D E Add solubilization solution (e.g., DMSO) D->E F Shake to dissolve crystals E->F G Measure absorbance at ~570 nm F->G End Calculate cell viability % G->End

Key procedural details based on standard MTT protocols include [5] [6]:

  • Cell Seeding: Plate cells at an optimal density to remain in the logarithmic growth phase during the assay.
  • Controls: Always include a negative control (untreated cells) for 100% viability, a blank (media only), and if possible, a positive control (a known cytotoxic agent).
  • MTT Incubation: Typically 2-4 hours at 37°C. After incubation, the culture medium is removed carefully.
  • Solubilization: A solvent like DMSO is added to dissolve the formazan crystals, and the plate is shaken to achieve a uniform color.
  • Measurement: Absorbance is measured at 570 nm, often with a reference wavelength (e.g., 630 nm) to correct for background.
  • Calculation: Cell viability % = (Absorbance of Treated Wells / Absorbance of Control Wells) × 100.

Interpretation and Strategic Considerations

Based on the assembled information, here are key points for your evaluation:

  • This compound shows a promising in vitro selectivity index: Its cytotoxic concentration (IC₅₀ >50-63.9 µM) is significantly higher than its effective anti-TB concentration (MIC 1 µM), suggesting a good initial safety window in cell models [1].
  • Clinical inhibitors demonstrate safety in humans: PBTZ169 has shown a "high safety and tolerability profile" in Phase I and IIa clinical trials, which is a critical step beyond in vitro testing [2].
  • Mind the data gaps and context: A direct, quantitative comparison of cytotoxicity is not possible due to missing data for key clinical inhibitors (BTZ043, TBA-7371, OPC-167832) and differing experimental systems.
  • Consider the mechanism of action: DprE1 inhibitors can be covalent/irreversible (e.g., BTZ043, PBTZ169) or non-covalent/competitive (e.g., TBA-7371) [3] [7]. This difference can influence both potency and potential off-target effects.

How to Proceed with Research

To build a more complete comparison, you could:

  • Consult specialized databases like Thomson Reuters Cortellis or Clarivate Integrity, which aggregate preclinical and clinical data from a wider range of studies and patents.
  • Perform a direct experimental comparison in your own laboratory under standardized conditions, using the same cell lines and assay protocols for all compounds of interest.

References

DprE1-IN-6 metabolic stability vs other DprE1 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Stability of Documented DprE1 Inhibitors

While data on "DprE1-IN-6" is absent from the search results, the following table summarizes key findings for other inhibitors, which can serve as a useful reference point.

Compound Class / Name Key Findings on Metabolic Stability Experimental System (if specified) Source
6-Methanesulfonyl BTZs (e.g., MsPBTZ169) "Increased aqueous solubility and acceptable metabolic stability" reported. Specific quantitative data not provided. Information not specified in abstract. [1]
Thiophene-arylamide derivatives (e.g., 23j, 24f, 25a, 25b) "Good hepatocyte stability" reported. Specific quantitative data not provided. Hepatocyte stability assay. [2]
Benzothiazinone (BTZ) Analogs (computational study) Physicochemical and ADMET predictions indicated "oral bioavailability" for identified analogs, but no experimental stability data. In silico prediction only. [3]
PBTZ169 (reference compound) Known to have "poor aqueous solubility," which often correlates with metabolic and bioavailability challenges. N/A [1]

Standard Methodologies for Assessing Metabolic Stability

The evaluation of metabolic stability is a critical step in the drug discovery pipeline. The following workflow outlines the common experimental process, synthesized from the search results.

start Compound Incubation step1 In Vitro System (e.g., Liver Microsomes, Hepatocytes) start->step1 step2 Sample Collection (Over Time: e.g., 0, 15, 30, 60 min) step1->step2 step3 Analytical Quantification (LC-MS/MS) step2->step3 step4 Data Analysis step3->step4 end Stability Parameters: - Half-life (t₁/₂) - Intrinsic Clearance (CLint) step4->end

The core experimental protocols mentioned in the literature include:

  • In Vitro Systems: The primary method involves incubating the candidate compound with liver microsomes or hepatocytes (e.g., from human or mouse models) to simulate hepatic metabolism [2] [4].
  • Analytical Techniques: The concentration of the parent compound over time is typically quantified using highly sensitive methods like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [4].
  • Key Calculated Parameters:
    • Half-life (t₁/₂): The time required for the compound's concentration to reduce by half.
    • Intrinsic Clearance (CLint): The volume of blood or plasma cleared of the drug per unit time due to metabolism, a direct measure of metabolic stability [4].
  • Computational Predictions: In early development stages, in silico tools (e.g., QikProp, SwissADME, pkCSM) are widely used to predict ADMET properties, including metabolic stability, based on the compound's physicochemical descriptors [5] [6] [3].

How to Proceed with Your Comparison

Since the specific data for "this compound" is not publicly available in these sources, here are suggestions for how you can build this comparison:

  • Consult Specialized Databases: Search for "this compound" in specialized pharmacological and medicinal chemistry databases like ChEMBL or PubChem, which may contain curated bioactivity and ADMET data from primary literature.
  • Review Original Publications: If "this compound" has been featured in a peer-reviewed article, the experimental section of that paper will contain the most detailed metabolic stability data, often presented as half-life or intrinsic clearance values in liver microsome/hepatocyte assays.
  • Benchmark Against Known Inhibitors: Once you obtain data for this compound, you can benchmark it against the stability profiles of well-characterized inhibitors like PBTZ169, TBA-7371, and OPC-167832 using the methodologies described above.

References

Clinical-Stage DprE1 Inhibitors: In Vivo Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the efficacy of key DprE1 inhibitors, based on studies conducted in the C3HeB/FeJ mouse model, which is recognized for developing caseous necrotic lesions that better reflect human lung pathology [1] [2].

Inhibitor Mechanism Type Dosing Regimen Efficacy in C3HeB/FeJ Model (after 2 months) Key Findings & Attributes
OPC-167832 [1] Non-covalent 5 & 20 mg/kg, QD ~3.0 log10 CFU reduction in lungs [1] Superior efficacy; low MIC; favorable distribution & sustained retention in caseous lesions [1].
PBTZ169 [1] Covalent 50 & 100 mg/kg, QD ~1.5 log10 CFU reduction in lungs [1] Highest bacterial kill rate observed during the second month of treatment [1].
TBA-7371 [1] Non-covalent 100 & 200 mg/kg, BID ~1.5 log10 CFU reduction in lungs [1] Good in vivo efficacy profile [1].
BTZ-043 [2] Covalent 50 mg/kg, 5/7 days per week Significant reduction in lung & spleen bacterial burdens [2] Penetrates necrotic lesions; drug levels in caseum remain above serum-shifted MIC [2].

Experimental Model and Methodology

The data in the table above is largely derived from studies using the C3HeB/FeJ (Kramnik) mouse model [1] [2]. The key methodological details are:

  • Infection Model: Mice are infected with Mycobacterium tuberculosis to establish chronic infection with advanced pulmonary pathology [1] [2].
  • Lesion Types: This model develops caseous necrotic pulmonary lesions (Type I), which are structurally similar to human TB lesions and present a significant barrier to drug penetration. The majority of bacteria reside in these lesions [1] [2].
  • Treatment and Analysis: After infection, mice are treated with the drug candidate for a defined period (e.g., 2 months). Efficacy is primarily assessed by measuring the reduction in bacterial load (log10 CFU) in the lungs compared to untreated controls. Studies often include comprehensive analysis of drug distribution in different lesion compartments [1] [2].

The Role of DprE1 in TB Drug Discovery

DprE1 has emerged as a highly promising target for tuberculosis drug discovery. It is an enzyme critical for the synthesis of the mycobacterial cell wall [3] [4].

The diagram below illustrates the key role of DprE1 in cell wall biosynthesis and the mechanism of its inhibitors.

DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 Enzyme (FAD-dependent) DPR->DprE1 Oxidation DPX DPX (Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose) DprE2 DprE2 Enzyme (NADH-dependent) DPX->DprE2 Reduction DPA DPA (Decaprenylphosphoryl-β-D-arabinose) CellWall Arabinogalactan & Lipoarabinomannan (LAM) (Mycobacterial Cell Wall) DPA->CellWall DprE1->DPX DprE2->DPA Inhibitors DprE1 Inhibitors (e.g., BTZ-043, OPC-167832) Inhibitors->DprE1

As shown, DprE1 catalyzes the oxidation of DPR to an intermediate (DPX), which is then converted by DprE2 into DPA [3] [4]. DPA is the sole precursor of the arabinose sugar essential for building the cell wall components arabinogalactan and lipoarabinomannan [3] [4]. Inhibiting DprE1 blocks this pathway, disrupting cell wall synthesis and killing the bacterium.

How to Locate Information on DprE1-IN-6

While the specific data you requested was not found in this search, here are practical steps to locate it:

  • Check specialized scientific databases: Search for "this compound" on platforms like ChEMBL or PubChem. These databases often aggregate bioactivity data from journals and patents, which may include unpublished experimental results.
  • Review relevant patent literature: Many novel compounds are first disclosed in patents. A thorough patent search can sometimes yield detailed biological data, including in vivo efficacy studies.
  • Consult the supplier: If this compound was obtained from a commercial supplier (e.g., MedChemExpress, Selleckchem), the product information sheet or technical support team may have access to additional data not in the public domain.

References

comparative molecular docking of DprE1-IN-6 with other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Standard Protocols for DprE1 Inhibitor Evaluation

The computational assessment of DprE1 inhibitors typically involves a multi-step workflow that integrates both structure-based and ligand-based approaches to identify and validate potential candidates [1]. Here is a generalized experimental protocol compiled from recent studies:

  • Protein and Ligand Preparation: The crystal structure of the DprE1 enzyme (e.g., PDB IDs: 4P8L, 4KW5, or 4NCR) is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states [2] [1] [3]. Ligand structures are drawn or retrieved from databases like PubChem or chEMBL, energy-minimized, and their ionization states are generated at physiological pH using tools like LigPrep [1] [3].

  • Molecular Docking: This is a key step to predict how a small molecule (ligand) binds to the target protein's active site [4]. Docking programs such as AutoDock, Glide (Schrödinger), or GOLD are commonly used [4] [1] [3]. For covalent inhibitors, specialized covalent docking protocols are employed [3]. The binding pose is assessed by the docking score (in kcal/mol, where more negative values indicate stronger binding) and the specific interactions (e.g., hydrogen bonds, π-π stacking) with key residues like Cys387, His132, Lys134, and Asn385 [2] [1] [5].

  • Post-Docking Validation and Analysis: To refine and confirm the stability of the docked complexes, more advanced techniques are used:

    • Induced Fit Docking (IFD): Accounts for side-chain and backbone flexibility in the protein upon ligand binding [1].
    • Binding Free Energy Calculations: Using methods like Molecular Mechanics with Generalized Born and Surface Area Solvation (MM-GBSA) to provide a more accurate estimate of binding affinity than docking scores alone [1] [3].
    • Molecular Dynamics (MD) Simulations: Simulations run for 100 to 200 nanoseconds are used to assess the stability of the protein-ligand complex in a simulated biological environment. Key metrics include Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (Rg) [1] [3].

The diagram below illustrates the logical workflow of this integrated protocol.

G Start Start: Identify Target (Mycobacterium tuberculosis DprE1) P1 1. Protein Preparation (PDB: 4KW5, 4P8L, 4NCR) Start->P1 P2 2. Ligand Preparation (From PubChem, chEMBL etc.) P1->P2 P3 3. Molecular Docking (Flexible Ligand, Rigid/ Flexible Receptor) P2->P3 P4 4. Post-Docking Analysis (MM-GBSA, Induced Fit Docking) P3->P4 P5 5. Molecular Dynamics (100-200 ns Simulation) P4->P5 P6 6. ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) P5->P6 End Outcome: Validated Hit P6->End

Comparative Data on Representative DprE1 Inhibitors

While data on DprE1-IN-6 is unavailable, the table below summarizes the computational and experimental profiles of other prominent DprE1 inhibitors, which can be used as benchmarks for future comparisons.

Inhibitor Name Type Docking Score (kcal/mol) MM-GBSA (ΔGbind, kcal/mol) Key Residues Interacting MIC (against M. tuberculosis) Clinical Status
PBTZ169 (Macozinone) [6] Covalent < -9.0 [3] -49.8 [3] Cys387 [3] Highly potent [6] Phase 2 [6]
TBA-7371 [6] Non-covalent Information Missing Information Missing Information Missing Highly potent [6] Phase 2 [6]
OPC-167832 [6] Non-covalent Information Missing Information Missing Information Missing Highly potent [6] Phase 2 [6]
Compound 9m [5] Novel Derivative Information Missing Information Missing His132, Asn385 [5] 3.125 µg/mL [5] Preclinical
PubChem-155-924-621 [3] BTZ Analog < -9.0 [3] -77.2 [3] Cys387 (assumed covalent) Information Missing Preclinical (in silico)
Hit 2 (chEMBL_SDF:357100) [1] Non-covalent < -9.0 [1] Favorable [1] Information Missing Information Missing Preclinical (in silico)

Critical Analysis and Research Considerations

When planning or comparing docking studies, it is crucial to consider the following aspects derived from the literature:

  • Covalent vs. Non-Covalent Inhibition: DprE1 inhibitors are broadly classified into two categories. Covalent inhibitors (e.g., BTZ043, PBTZ169) often contain a nitro group that forms an irreversible semimercaptal bond with the Cys387 residue [7] [3]. In contrast, non-covalent inhibitors (e.g., TBA-7371, 2-carboxyquinoxalines) act as competitive inhibitors and typically engage in hydrophobic interactions and hydrogen bonds with residues like Lys134, His132, and Asn385 without forming a permanent bond [2] [7]. This fundamental difference dictates the choice of docking methodology and the interpretation of results.

  • Key Interaction Residues: Beyond Cys387, other residues are critical for ligand binding. The FAD cofactor is also a central component of the active site [2] [7]. Stabilizing interactions with these residues is often a hallmark of potent inhibitors.

  • Beyond Docking Scores: Relying solely on docking scores can be misleading. The field has moved towards a multi-faceted validation approach where promising docking hits must be further scrutinized with MM-GBSA calculations for binding affinity, MD simulations for complex stability, and ADMET predictions for drug-likeness [8] [7] [1]. A stable complex with favorable free energy of binding and good pharmacokinetic properties is a much stronger candidate.

How to Proceed Without Specific this compound Data

Since direct data on this compound is not available, I suggest the following paths to continue your research:

  • Verify the Compound Identifier: Double-check the precise name or structure of "this compound." It is possible it is an internal compound code from a specific research group or a commercial supplier, which would explain its absence from published articles.
  • Apply the Standard Protocol: You can use the detailed experimental workflow and benchmarks provided here to conduct your own comparative docking study for this compound against the clinical and preclinical inhibitors listed in the table.
  • Focus on Published Analogs: The search results contain rich data on various inhibitor classes, such as benzothiazinones (PBTZ169 analogs) [3] [5], azaindoles [1], and quinoxalines [2]. You could frame your research around comparing these well-characterized scaffolds.

References

DprE1-IN-6 spectrum of activity against non-tuberculous mycobacteria

Author: Smolecule Technical Support Team. Date: February 2026

The DprE1 Target in Mycobacteria

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial bacterial enzyme for the synthesis of the mycobacterial cell wall. It catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which is the essential precursor for arabinogalactan and lipoarabinomannan, key components of the cell wall [1] [2].

The following diagram illustrates the enzymatic reaction DprE1 catalyzes and the context of its inhibition:

G DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenylphosphoryl- 2-keto-β-D-erythro-pentofuranose) DPR->DPX Oxidation DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DPX->DPA Reduction DprE1 DprE1 Enzyme (FAD cofactor) DprE1->DPR DprE2 DprE2 Enzyme (NADH cofactor) DprE2->DPX Inhibitor DprE1 Inhibitor Inhibitor->DprE1 Inhibition

Inhibiting DprE1 halts cell wall synthesis, making it a validated target for antimycobacterial drug discovery [1] [2]. Both covalent (e.g., BTZ-043) and non-covalent (e.g., OPC-167832) inhibitors have been developed, primarily for Mycobacterium tuberculosis [3] [1].

Activity of Reference DprE1 Inhibitors Against NTM

While data on DprE1-IN-6 is unavailable, the activity of other DprE1 inhibitors against NTM, particularly Mycobacterium abscessus, has been investigated. The results indicate that efficacy can vary significantly depending on the specific inhibitor and bacterial species.

The table below summarizes the published findings for two key DprE1 inhibitors:

Inhibitor Type Reported Activity Against *M. tuberculosis* Reported Activity Against *M. abscessus* Key Findings for NTM

| OPC-167832 | Non-covalent [3] | Nanomolar MIC [3] | Micromolar MIC (5.2-15 µM) [3] | • Bactericidal against M. abscessus. • Resistance mapped to Mab-dprE1, confirming target retention. • No efficacy in a mouse model at tested doses, deemed not a direct repurposing candidate [3]. | | BTZ-043 | Covalent [3] | Nanomolar MIC [4] | Inactive [3] | • Inactivity is likely due to an Ala residue in M. abscessus DprE1 replacing the Cys387 residue found in M. tuberculosis, which is essential for the covalent mechanism of BTZ inhibitors [3]. |

Key Experimental Methods for Profiling DprE1 Inhibitors

For a comprehensive comparison guide, the following experimental protocols are essential for evaluating any DprE1 inhibitor's activity against NTM [3]:

  • In Vitro Potency Assay: The broth microdilution method is standard for determining the Minimum Inhibitory Concentration (MIC). This involves testing the compound in a liquid growth medium (e.g., Middlebrook 7H9 broth) against a panel of mycobacterial strains, including reference strains and clinical isolates of the M. abscessus complex and other NTMs. The MIC is typically defined as the concentration that inhibits 90% of bacterial growth compared to a drug-free control after incubation [3].
  • Target Engagement and Resistance Studies: To confirm that DprE1 is the cellular target, spontaneously resistant mutants can be generated. These mutants are selected on agar plates containing the inhibitor at a multiple of the MIC (e.g., 16x MIC). The frequency of resistance is calculated. Subsequent whole-genome sequencing of resistant clones is performed to identify mutations that map to the dprE1 gene [3].
  • In Vivo Efficacy Models: The ultimate test for a repurposing candidate is an animal model. A common approach is to use immunocompromised mice (e.g., NOD SCID) infected with a clinical M. abscessus strain via the respiratory tract. Mice are treated daily with the candidate drug (e.g., via oral gavage), and the reduction in bacterial burden in the lungs and spleen is measured after the treatment course and compared to an untreated control group [3].

Interpretation and Research Implications

The available data suggests that the development of DprE1 inhibitors for NTM is complex. The differential activity between OPC-167832 and BTZ-043 against M. abscessus highlights the importance of understanding the specific mechanism of inhibition and the sequence variations in the DprE1 target across different mycobacterial species [3].

While OPC-167832 was not effective enough for direct repurposing, the study concludes that the OPC-167832–DprE1 pair remains a promising lead-target couple for a M. abscessus-specific drug optimization program [3].

References

×

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

388.20115941 Da

Monoisotopic Mass

388.20115941 Da

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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